2-Bromo-4-phenylbutanoic acid
Description
BenchChem offers high-quality 2-Bromo-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJKQPODCNTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937025 | |
| Record name | 2-Bromo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-46-1 | |
| Record name | α-Bromobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-4-phenylbutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structure determination of active pharmaceutical ingredients (APIs), intermediates, and novel chemical entities is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Bromo-4-phenylbutanoic acid (C₁₀H₁₁BrO₂), a valuable research compound and synthetic intermediate.[1] We move beyond a simple recitation of techniques, offering a logical workflow grounded in the principles of spectroscopic analysis. This document details the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the resulting data to build a cohesive and validated structural assignment.
Introduction: The Analytical Imperative
2-Bromo-4-phenylbutanoic acid is a derivative of butanoic acid featuring a phenyl group and a bromine atom at the α-position to the carboxyl group. Its molecular formula is C₁₀H₁₁BrO₂ with a molecular weight of approximately 243.1 g/mol .[1][2] The presence of a chiral center at the C2 position introduces stereochemical considerations crucial for its application in asymmetric synthesis. Accurate structural confirmation is not merely an academic exercise; it is a prerequisite for understanding its reactivity, ensuring purity, and meeting regulatory standards in drug development. This guide presents a systematic workflow to achieve an unambiguous structural assignment.
Logical Elucidation Workflow
Our approach is sequential, with each technique providing a piece of the puzzle. The data are then synthesized to build a complete and validated picture of the molecule.
Caption: Overall workflow for the structure elucidation of 2-Bromo-4-phenylbutanoic acid.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Causality: The first step in analyzing an unknown compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the elemental composition. Subsequent fragmentation analysis (MS/MS) helps to piece together the structural backbone.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecular ion. The presence of bromine is a key diagnostic feature, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are separated by ~2 Da and have nearly equal intensity.
Expected HRMS Data:
-
[M-H]⁻ (Negative Ion Mode): C₁₀H₁₀⁷⁹BrO₂⁻ at m/z 240.9868
-
[M-H]⁻ (Negative Ion Mode): C₁₀H₁₀⁸¹BrO₂⁻ at m/z 242.9847
Fragmentation Analysis (Electron Ionization - EI-MS)
In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. For carboxylic acids, fragmentation often involves cleavage of bonds adjacent to the carbonyl group.[3]
Key Predicted Fragments:
-
Loss of Bromine: [M-Br]⁺ gives a peak at m/z 163.
-
Loss of Carboxyl Group: [M-COOH]⁺ gives a peak at m/z 197/199.
-
Benzylic Cleavage: A strong peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺ is characteristic of compounds with a benzyl moiety.
-
McLafferty Rearrangement: While less common for this specific structure, it's a potential pathway for carboxylic acids.[4]
Protocol: Acquiring Mass Spectrometry Data
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
HRMS (ESI):
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000.
-
-
MS/MS (EI):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms).
-
Ionization Energy: Set to a standard 70 eV.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak (often weak for carboxylic acids[4]) and characteristic fragment ions.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle is that covalent bonds vibrate at specific frequencies, and absorption of IR radiation occurs when the radiation frequency matches the vibrational frequency of a bond.
Predicted IR Absorption Bands
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad | The extreme broadness is due to strong intermolecular hydrogen bonding in the carboxylic acid dimer.[5][6] |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp | This is one of the most characteristic and intense absorptions in an IR spectrum.[7] Its position indicates a saturated carboxylic acid. |
| Alkyl | C-H stretch | 3000 - 2850 | Medium-Strong | Corresponds to the sp³ C-H bonds in the butyl chain. |
| Aromatic | C-H stretch | 3100 - 3000 | Medium-Weak | Corresponds to the sp² C-H bonds of the phenyl group.[7] |
| Bromoalkane | C-Br stretch | 690 - 515 | Medium-Strong | This absorption falls in the fingerprint region and confirms the presence of a carbon-bromine bond.[7] |
Protocol: Acquiring IR Data (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over the range 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if the software allows, and label the major peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to unambiguously assign every proton and carbon and confirm their connectivity.[8][9]
¹H NMR Spectroscopy
This experiment maps the environment of all proton atoms. We analyze chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).
Predicted ¹H NMR Spectrum (in CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Hₐ (COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | Acidic protons are highly deshielded and often exchange, leading to a broad singlet. |
| Hₑ, Hf (Aromatic) | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring. |
| Hₙ (CH-Br) | 4.3 - 4.5 | Triplet (t) or dd | 1H | Deshielded by both the adjacent bromine and carboxyl group. Coupled to the two Hc protons. |
| Hc (CH₂) | 2.2 - 2.6 | Multiplet | 2H | Diastereotopic protons coupled to both Hₙ and Hₐ. Will likely be a complex multiplet. |
| Hₐ (CH₂) | 2.7 - 2.9 | Triplet (t) | 2H | Benzylic protons coupled to the two Hc protons. |
¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all unique carbon atoms in the molecule.[10] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment Rationale |
| C=O | 170 - 180 | None | Carbonyl carbon of the carboxylic acid.[11] |
| C (ipso) | 138 - 142 | None | Aromatic carbon directly attached to the alkyl chain. |
| C (aromatic) | 127 - 130 | Positive | Aromatic CH carbons. |
| C-Br | 45 - 55 | Positive | Carbon attached to the electronegative bromine atom. |
| CH₂ | 30 - 40 | Negative | Aliphatic methylene carbons. |
| CH₂ (benzylic) | 30 - 40 | Negative | Aliphatic methylene carbon adjacent to the phenyl ring. |
2D NMR: Confirming Connectivity
2D NMR experiments reveal correlations between nuclei, which is essential for piecing together the molecular fragments identified by 1D NMR.[12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see a correlation between Hₙ ↔ Hc and Hc ↔ Hₐ.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[14] This allows for the unambiguous assignment of each protonated carbon.
Sources
- 1. 2-Bromo-4-phenylbutanoic acid | 16503-46-1 | Benchchem [benchchem.com]
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- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to the Role of Bromine as a Leaving Group in 2-Bromo-4-phenylbutanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Bromo-4-phenylbutanoic acid is a valuable synthetic intermediate in medicinal chemistry and organic synthesis, largely due to the reactivity conferred by its carbon-bromine bond. The bromine atom at the alpha-position serves as an effective leaving group, or nucleofuge, facilitating a range of nucleophilic substitution and elimination reactions. This guide provides a comprehensive analysis of the fundamental principles that govern the efficacy of bromide as a leaving group. We will explore the intrinsic physicochemical properties of bromine—including bond strength, basicity, and polarizability—and connect them to the mechanistic pathways (SN1, SN2, E1, E2) available to 2-Bromo-4-phenylbutanoic acid. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this reagent's reactivity and its application in targeted synthesis.
The Foundational Principles of a Leaving Group
In organic chemistry, a leaving group is a molecular fragment that detaches from a substrate with a pair of electrons during a heterolytic bond cleavage.[1] The facility with which this group departs is a critical determinant of a reaction's feasibility and rate, particularly in substitution and elimination reactions.[1] An ideal leaving group should be able to stabilize the electron pair it accepts upon departure. This stability is governed by several key factors:
-
Basicity: There is a strong inverse correlation between a group's basicity and its leaving group ability.[2][3] Weak bases are excellent leaving groups because they are stable as anions and do not have a strong tendency to share their electron pair.[2][4] Consequently, the conjugate bases of strong acids (pKa < 0) are among the best leaving groups.[4]
-
Bond Strength: The bond between the carbon substrate and the leaving group must be broken during the reaction. A weaker bond corresponds to a lower activation energy for cleavage, thus promoting a faster reaction.[5][6]
-
Polarizability: Polarizability refers to the ease with which an atom's electron cloud can be distorted by an external electric field.[7] Larger, more polarizable atoms can better stabilize a developing negative charge in the transition state of a reaction, making them superior leaving groups.[8]
-
Solvation: The stabilization of the departing leaving group by solvent molecules can significantly lower the transition state energy, thereby increasing the reaction rate. Protic solvents, in particular, are effective at solvating anionic leaving groups through hydrogen bonding.
Physicochemical Profile of Bromide as a Nucleofuge
The bromide ion (Br⁻) possesses a combination of electronic and physical properties that make it an exemplary leaving group. When attached to the alpha-carbon of 2-Bromo-4-phenylbutanoic acid, it dictates the molecule's primary mode of reactivity.
The efficacy of bromide compared to other halogens is rooted in a balance of these properties. While the C-F bond is extremely strong and fluoride is a poor leaving group, the C-I bond is the weakest.[4] However, bromide often represents an optimal balance of reactivity and substrate stability. The key attributes are:
-
Exceptional Stability as a Weak Base: Bromide is the conjugate base of hydrobromic acid (HBr), a very strong acid (pKa ≈ -9). This makes the bromide ion an extremely weak base and therefore highly stable and content to exist independently in solution, fulfilling the primary requirement for a good leaving group.[2][4]
-
Moderate Carbon-Bromine Bond Strength: The C-Br bond dissociation energy is significantly lower than that of C-Cl and C-F bonds, meaning less energy is required to achieve the transition state for bond cleavage.[6][9] This translates directly to a lower activation energy and a higher reaction rate compared to analogous chloro- and fluoro-compounds.
-
High Polarizability: As a large ion from the fourth period of the periodic table, bromide has a diffuse electron cloud that is easily polarized.[7][10] This high polarizability allows it to effectively stabilize the partial negative charge that develops on it in the transition states of both SN1 and SN2 reactions, further lowering the activation energy barrier.[5]
Data Presentation: Comparative Properties of Halide Leaving Groups
| Property | Fluoride (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |
| pKa of Conjugate Acid (HX) | 3.2 | -7 | -9 | -10 |
| Avg. C-X Bond Energy (kJ/mol) | ~485 | ~339[9] | ~276[6][9] | ~240[9] |
| Ionic Radius (pm) | 133 | 181 | 196 | 220 |
| Polarizability (ų) | 0.56 | 2.97 | 4.23 | 6.43 |
Data compiled from established chemical literature.
Mechanistic Pathways for 2-Bromo-4-phenylbutanoic acid
As a secondary alkyl halide, 2-Bromo-4-phenylbutanoic acid is poised at a mechanistic crossroads, with the potential to undergo substitution (SN2, SN1) and elimination (E2, E1) reactions. The excellent leaving group ability of bromide is a prerequisite for all four pathways, and the specific outcome is dictated by the choice of nucleophile, base, solvent, and temperature.[11]
Bimolecular Nucleophilic Substitution (SN2)
In the SN2 mechanism, a nucleophile attacks the electrophilic alpha-carbon from the side opposite the leaving group (backside attack), proceeding through a single, concerted transition state. This results in the displacement of the bromide ion and an inversion of stereochemistry at the chiral center.
Causality: The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Strong, unhindered nucleophiles (e.g., I⁻, HS⁻, CN⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway. Bromine's role is to stabilize the pentacoordinate transition state as it departs, lowering the activation energy.[5][12]
Caption: Generalized SN2 reaction at 2-Bromo-4-phenylbutanoic acid.
Bimolecular Elimination (E2)
The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon) simultaneously with the departure of the bromide ion, forming a double bond.
Causality: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) that are poor nucleophiles. The anti-periplanar arrangement of the β-hydrogen and the bromine leaving group is required for optimal orbital overlap in the transition state. Bromine's excellent leaving group ability is essential for this concerted departure.
Caption: Generalized E2 reaction of 2-Bromo-4-phenylbutanoic acid.
Unimolecular Pathways (SN1 and E1)
SN1 and E1 reactions proceed through a common rate-determining first step: the spontaneous, unimolecular departure of the leaving group to form a carbocation intermediate.[13] This step is highly endergonic and its rate is solely dependent on the substrate concentration.
Causality: The formation of the carbocation is the kinetic bottleneck. Therefore, these pathways are heavily reliant on having an excellent leaving group like bromide.[5][13] They are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, ethanol) and the absence of a strong base or nucleophile. For 2-Bromo-4-phenylbutanoic acid, the resulting secondary carbocation is less stable than a tertiary one, making these pathways less common than SN2 or E2 unless forced by specific conditions.
Experimental Workflows & Synthetic Applications
The predictable reactivity of the C-Br bond makes 2-Bromo-4-phenylbutanoic acid a key building block for introducing diverse functionalities at the alpha-position, particularly in the synthesis of bioactive molecules like enzyme inhibitors and unnatural amino acids.[14]
Protocol: Synthesis of 2-Bromo-4-phenylbutanoic acid (The Hell-Volhard-Zelinsky Reaction)
To appreciate the role of bromine as a leaving group, one must first be able to install it with regiochemical control. The Hell-Volhard-Zelinsky (HVZ) reaction is the benchmark method for the α-bromination of carboxylic acids.[15][16]
Mechanism Insight: The reaction does not proceed by direct bromination of the carboxylic acid's enol, which forms in low concentration. Instead, phosphorus tribromide (PBr₃) first converts the carboxylic acid to a more reactive acyl bromide.[16] The acyl bromide enolizes much more readily, and this enol is what reacts with Br₂ to achieve selective α-bromination. A final hydrolysis step regenerates the carboxylic acid moiety.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 4-phenylbutanoic acid (1.0 eq).
-
Acyl Bromide Formation: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).
-
Bromination: Add elemental bromine (Br₂, 1.1 eq) dropwise via the dropping funnel at room temperature. The deep red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Gently heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until gas evolution (HBr) ceases and the reaction mixture becomes pale yellow. Monitor progress by TLC or ¹H NMR.
-
Hydrolysis: Cool the mixture to 0 °C and cautiously add water dropwise to quench excess PBr₃ and hydrolyze the α-bromo acyl bromide to the final product.
-
Work-up & Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution (to remove any remaining Br₂), water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol: Synthesis of 2-Amino-4-phenylbutanoic acid (SN2 Displacement of Bromide)
This protocol exemplifies the utility of bromide as a leaving group in the synthesis of α-amino acids.[17]
Mechanism Insight: This is a classic SN2 reaction where the nucleophile is ammonia (NH₃). A large excess of ammonia is used to minimize the competing reaction where the product amine acts as a nucleophile to attack another molecule of the starting material.
Step-by-Step Methodology:
-
Setup: In a sealed pressure vessel, dissolve 2-Bromo-4-phenylbutanoic acid (1.0 eq) in a concentrated aqueous solution of ammonia (a large excess, >20 eq).
-
Reaction: Seal the vessel and stir the mixture at room temperature (or with gentle heating to ~40 °C) for 24-48 hours. The progress of the reaction can be monitored by LC-MS or TLC by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and water.
-
Purification: The resulting crude amino acid, often an ammonium salt, can be purified by ion-exchange chromatography or by recrystallization from an appropriate solvent system (e.g., water/ethanol). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The function of bromine in 2-Bromo-4-phenylbutanoic acid is a textbook illustration of the principles that define an effective leaving group. The inherent stability of the resulting bromide anion, a consequence of it being the conjugate base of a strong acid, is the primary driver of its efficacy. This is augmented by the moderate strength of the carbon-bromine bond and the high polarizability of the bromine atom, which collectively lower the activation energy for substitution and elimination reactions. This predictable and facile C-Br bond cleavage makes 2-Bromo-4-phenylbutanoic acid a powerful and versatile electrophilic building block, enabling drug development professionals and synthetic chemists to construct complex molecular architectures with high precision and efficiency.
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University of the West Indies. (n.d.). POLARIZABILITY. Retrieved from [Link]
-
Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Retrieved from [Link]
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The Versatile Synthon: A Technical Guide to 2-Bromo-4-phenylbutanoic Acid in Organic Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 2-Bromo-4-phenylbutanoic Acid.
This in-depth guide serves as a technical resource on the synthesis, properties, and diverse applications of 2-bromo-4-phenylbutanoic acid, a pivotal building block in modern organic synthesis. With a focus on providing actionable insights for professionals in the pharmaceutical and chemical industries, this document elucidates the compound's reactivity and its role in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.
Introduction: The Strategic Importance of 2-Bromo-4-phenylbutanoic Acid
2-Bromo-4-phenylbutanoic acid is a valuable bifunctional molecule, possessing both a carboxylic acid and a reactive α-bromo group. This unique combination allows for sequential or orthogonal chemical modifications, making it a highly versatile intermediate in multi-step syntheses. The phenylbutyl scaffold is a common motif in a variety of biologically active molecules, and the strategic placement of the bromine atom at the α-position provides a convenient handle for introducing further chemical diversity. Its primary utility lies in its susceptibility to nucleophilic substitution at the α-carbon, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 2-bromo-4-phenylbutanoic acid is essential for its effective use in synthesis, including monitoring reaction progress and characterizing products.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 16503-46-1 | [2] |
| Appearance | Not specified, likely a solid | |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Further spectroscopic data (NMR, IR, MS) can be obtained from suppliers such as BLD Pharm.[2]
Synthesis of 2-Bromo-4-phenylbutanoic Acid: The Hell-Volhard-Zelinsky Reaction
The most common and direct method for the synthesis of 2-bromo-4-phenylbutanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[3][4] This reaction is typically carried out by treating the parent carboxylic acid, 4-phenylbutanoic acid, with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4]
The mechanism of the HVZ reaction proceeds through several key steps. Initially, the phosphorus trihalide converts the carboxylic acid into an acyl halide. This acyl halide intermediate readily tautomerizes to its enol form. The enol then acts as a nucleophile, attacking a molecule of bromine to introduce a bromine atom at the α-position. Finally, hydrolysis of the α-bromo acyl halide yields the desired α-bromo carboxylic acid.
Detailed Experimental Protocol for Hell-Volhard-Zelinsky Bromination
The following is a general procedure for the HVZ bromination of a carboxylic acid, which can be adapted for the synthesis of 2-bromo-4-phenylbutanoic acid from 4-phenylbutanoic acid.
Materials:
-
Carboxylic acid (e.g., 4-phenylbutanoic acid)
-
Red phosphorus or phosphorus tribromide (catalytic amount)
-
Bromine (1.1-1.2 equivalents)
-
Inert solvent (optional, e.g., carbon tetrachloride or chloroform)
-
Water
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate glassware (round-bottom flask, reflux condenser, dropping funnel, heating mantle)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide.[5]
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and may require cooling to control the rate of reaction.[5]
-
Heating: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the substrate but can be monitored by techniques such as TLC or GC.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the reaction and hydrolyze any remaining acyl bromide and phosphorus halides. This step can be highly exothermic and may produce HBr gas, so it should be performed in a well-ventilated fume hood.[5]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. If an organic solvent was used, add more to ensure proper phase separation. Wash the organic layer sequentially with water and a saturated solution of sodium bisulfite to remove any unreacted bromine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]
-
Purification: The crude 2-bromo-4-phenylbutanoic acid can be purified by distillation under reduced pressure or by recrystallization.[5]
2-Bromo-4-phenylbutanoic Acid as a Precursor in Drug Synthesis
The primary application of 2-bromo-4-phenylbutanoic acid in drug development is as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Many ACE inhibitors, such as enalapril and lisinopril, contain a substituted 4-phenylbutanoic acid backbone.[6] The α-bromo group of 2-bromo-4-phenylbutanoic acid allows for the stereoselective introduction of amine or hydroxyl functionalities, which are crucial for the biological activity of these drugs.
Synthesis of Chiral Precursors for ACE Inhibitors
The therapeutic efficacy of many ACE inhibitors is highly dependent on their stereochemistry. Therefore, the stereoselective conversion of 2-bromo-4-phenylbutanoic acid into chiral α-amino or α-hydroxy acids is a critical step in their synthesis.
4.1.1. Synthesis of (S)-2-Amino-4-phenylbutanoic Acid:
Direct amination of 2-bromo-4-phenylbutanoic acid with ammonia or an amine source typically proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the α-carbon. To achieve the desired (S)-stereochemistry, one would ideally start with (R)-2-bromo-4-phenylbutanoic acid.
4.1.2. Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid:
Similarly, the synthesis of (R)-2-hydroxy-4-phenylbutanoic acid can be achieved through nucleophilic substitution of the bromide with a hydroxide source. An Sₙ2 reaction using a starting material with the appropriate stereochemistry (S)-2-bromo-4-phenylbutanoic acid would yield the desired (R)-hydroxy acid. Alternatively, enzymatic methods, such as the use of dehydrogenases for the asymmetric reduction of 2-oxo-4-phenylbutyric acid, can provide excellent stereoselectivity and high yields of (R)-HPBA.[6]
Other Synthetic Applications of 2-Bromo-4-phenylbutanoic Acid
Beyond its role in the synthesis of ACE inhibitors, 2-bromo-4-phenylbutanoic acid is a versatile building block for a variety of other organic molecules.
Synthesis of Bioactive Amides and Esters
The carboxylic acid functionality of 2-bromo-4-phenylbutanoic acid can be readily converted into amides and esters through standard coupling reactions. These derivatives can exhibit a range of biological activities.
Precursor for Heterocyclic Synthesis
The bifunctional nature of 2-bromo-4-phenylbutanoic acid makes it an attractive starting material for the synthesis of various heterocyclic compounds. The α-bromo group can participate in cyclization reactions with nucleophiles, leading to the formation of lactones, lactams, and other ring systems. These heterocyclic scaffolds are prevalent in many pharmaceuticals and natural products.[7][8][9][10][11]
Conclusion
2-Bromo-4-phenylbutanoic acid is a highly valuable and versatile building block in organic synthesis. Its utility is underscored by its key role in the industrial synthesis of life-saving ACE inhibitors. The ability to undergo a variety of chemical transformations at both its carboxylic acid and α-bromo functionalities provides synthetic chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, offering a foundation for its continued and innovative use in research and development.
References
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
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- Hayashi, T., et al. (2022).
-
PubChem. (n.d.). 2-Bromo-4-phenylbutanoate. Retrieved from [Link]
-
Ashenhurst, J. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]
- International Journal of Novel Research and Development. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
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- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google P
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- Synthesis and Evaluation of Biologically Active Compounds
- Frontiers Research Topic. (n.d.). Emerging Heterocycles as Bioactive Compounds. Frontiers.
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-
NIST. (n.d.). 2-Bromobutyric acid. NIST WebBook. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-Bromo-4-phenylbutyric acid. Retrieved from [Link]
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The Evolution of a Scaffold: 2-Bromo-4-phenylbutanoic Acid
Content Type: Technical Whitepaper & Protocol Guide Subject: Discovery, Synthesis, and Pharmaceutical Application of CAS 13544-77-9[1]
Executive Summary & Historical Significance
2-Bromo-4-phenylbutanoic acid (CAS 13544-77-9) is a halogenated carboxylic acid that serves as a critical synthon in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] While the underlying chemistry of
Its primary historical and industrial significance lies in its role as the electrophilic precursor to the homophenylalanine moiety found in Benazepril (Lotensin). Unlike simple amino acid couplings, the use of the
The "Pril" Revolution Context
Following the discovery of Captopril (Squibb) and Enalapril (Merck), pharmaceutical companies like Ciba-Geigy (now Novartis) sought to optimize the ACE inhibitor scaffold.[1] The introduction of the phenylbutyl chain (homophenylalanine analog) improved lipophilicity and binding affinity. 2-Bromo-4-phenylbutanoic acid became the efficient "chemical handle" to introduce this group.[1]
Synthetic Pathways and "Discovery" Logic[1]
The "discovery" of this molecule is not a singular event but an application of the Hell-Volhard-Zelinsky (HVZ) reaction to 4-phenylbutanoic acid.[1] The technical challenge in its history was not the formation of the bond, but the control of its stereochemistry for pharmaceutical use.[1]
The Classic Synthesis (Racemic)
The industrial standard for synthesizing the racemic acid involves the direct
Reaction Logic:
-
Activation: Carboxylic acids do not enolize sufficiently to react with bromine directly.
or is used to convert the acid to the acyl halide.[4] -
Enolization: The acyl halide enolizes much more readily than the acid.
-
Bromination: The enol attacks molecular bromine (
). -
Exchange/Hydrolysis: The resulting
-bromoacyl bromide exchanges with unreacted acid or is hydrolyzed to yield the final product.[1]
Visualization: The HVZ Mechanism
The following diagram details the mechanistic flow utilized in the production of 2-Bromo-4-phenylbutanoic acid.
Figure 1: Mechanistic pathway of the Hell-Volhard-Zelinsky reaction applied to 4-phenylbutanoic acid.
Technical Guide: Experimental Protocols
Safety Warning: Bromine (
Protocol: Synthesis of Racemic 2-Bromo-4-phenylbutanoic Acid
This protocol is adapted from standard HVZ methodologies optimized for phenyl-substituted fatty acids.[1]
Reagents:
-
4-Phenylbutanoic acid (1.0 eq)[1]
-
Bromine (
) (1.1 eq)[1] -
Phosphorus Tribromide (
) (0.1 eq - catalytic) or Thionyl Chloride ( )[1] -
Dichloromethane (DCM) or neat conditions (industrial preference)[1]
Step-by-Step Workflow:
-
Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas trap (to neutralize HBr evolution), charge 4-phenylbutanoic acid.
-
Catalyst Addition: Add catalytic
(0.1 eq) to the neat acid. Heat to 60-70°C to melt the acid and initiate acyl bromide formation.[1] -
Bromination: Add bromine (
) dropwise over 2–3 hours.-
Critical Control Point: The reaction is exothermic. The rate of addition must match the consumption of bromine (disappearance of red color) to prevent runaway thermal events.[1]
-
Temperature: Maintain 70–80°C. Higher temperatures may lead to bromination of the phenyl ring (impurity).
-
-
Digestion: Stir at 80°C for an additional 2 hours until HBr evolution ceases.
-
Hydrolysis: Cool the mixture to 0°C. Carefully quench the reaction mixture into ice water. This converts the
-bromoacyl bromide back to the carboxylic acid.[1][2][5][6] -
Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with sodium bisulfite solution (to remove residual
) and brine. -
Purification: Recrystallize from hexane/ethyl acetate or purify via vacuum distillation (if liquid).
Data Summary Table:
| Parameter | Specification | Note |
| Appearance | Off-white solid or viscous oil | Melting point approx. 80-84°C (solid form) |
| Yield | 85 - 92% | High efficiency reaction |
| Major Impurity | 4-(4-bromophenyl)butanoic acid | Result of ring bromination (overheating) |
| Storage | 2-8°C, Light Sensitive | C-Br bond can degrade under UV |
Pharmaceutical Application: The Benazepril Route[1][7]
The true value of 2-Bromo-4-phenylbutanoic acid is realized in the synthesis of Benazepril .[1] The drug requires the (S) -configuration at the homophenylalanine center.[1]
Stereochemical Strategy
Because the coupling reaction typically proceeds via an
-
Target Drug Configuration: (S)
-
Required Intermediate: (R)-2-Bromo-4-phenylbutanoic acid (or its ester).[1]
Note: While early syntheses used racemic bromo-acid followed by diastereomeric resolution of the final product, modern asymmetric synthesis often employs chiral resolution of the bromo-acid or starts from chiral hydroxy acids.[1]
Application Workflow
The benzazepine lactam (the core of Benazepril) acts as the nucleophile, displacing the bromine.
Figure 2: Nucleophilic substitution pathway for Benazepril synthesis involving stereochemical inversion.[1]
References
-
Watthey, J. W. H., et al. (1985). "Synthesis and biological properties of (carboxyalkyl)amino-substituted benzolactam inhibitors of angiotensin-converting enzyme." Journal of Medicinal Chemistry, 28(10), 1511–1516.
-
U.S. Patent 4,410,520. (1983). "3-Amino-1-carboxymethyl-benzazepin-2-ones and derivatives thereof." Assignee: Ciba-Geigy Corporation.[1] (Primary patent covering Benazepril and intermediates).[7]
- Blacklock, T. J., et al. (1988). "Synthesis of ACE inhibitors." The Journal of Organic Chemistry. (Discusses general strategies for homophenylalanine introduction).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Authoritative source for HVZ mechanism).
Sources
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- 7. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for bromination of 4-phenylbutyric acid
An Application Note for the Synthesis of 2-Bromo-4-phenylbutyric Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the α-bromination of 4-phenylbutyric acid to synthesize 2-bromo-4-phenylbutyric acid. This transformation is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone method in organic synthesis for the halogenation of carboxylic acids at the α-carbon. 2-Bromo-4-phenylbutyric acid is a valuable synthetic intermediate, particularly in the development of pharmaceutical agents and other fine chemicals. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will elucidate the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and detail the purification and characterization of the final product.
Introduction and Scientific Principle
The α-bromination of carboxylic acids is a fundamental transformation that introduces a versatile functional group, enabling a wide array of subsequent chemical modifications. The bromine atom at the α-position is a good leaving group, making the carbon susceptible to nucleophilic substitution, which is instrumental in synthesizing more complex molecules like α-amino acids or α-hydroxy acids.[1]
The Hell-Volhard-Zelinsky (HVZ) reaction is the canonical method for achieving this transformation.[1][2] Unlike other halogenation methods, it is specific to the α-position of carboxylic acids that possess at least one α-hydrogen. The reaction is typically carried out using elemental bromine (Br₂) with a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][3][4]
The Causality of the HVZ Mechanism
The trustworthiness of the HVZ protocol stems from its well-understood, stepwise mechanism. A direct reaction between the carboxylic acid and bromine is not effective because the carboxyl group is not sufficiently electron-withdrawing to facilitate enolization.[2] The HVZ reaction circumvents this by proceeding through a more reactive intermediate, the acyl bromide.
The mechanism unfolds in four key stages:
-
Acyl Bromide Formation: Phosphorus tribromide reacts with the carboxylic acid to replace the hydroxyl group with a bromide, forming an acyl bromide.[1][4][5][6] This intermediate is critical as it can readily tautomerize.
-
Enolization: The acyl bromide, lacking the acidic carboxylic proton, tautomerizes to its enol form. This step is often catalyzed by the HBr generated in the first step.[1][2][3][4]
-
α-Bromination: The electron-rich enol tautomer acts as a nucleophile, attacking a molecule of elemental bromine. This results in the selective bromination at the α-carbon, yielding an α-bromo acyl bromide.[1][3][4][6]
-
Hydrolysis: In the final work-up step, water is added to hydrolyze the α-bromo acyl bromide back to a carboxylic acid, affording the final 2-bromo-4-phenylbutyric acid product and regenerating HBr.[1][3][6]
This sequential process ensures high selectivity for α-bromination, making it a reliable and reproducible synthetic tool.
Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Phenylbutyric Acid | ≥98% | Sigma-Aldrich | Starting material |
| Phosphorus Tribromide (PBr₃) | ≥98% | Sigma-Aldrich | Corrosive, lachrymator. Handle in fume hood. |
| Bromine (Br₂) | ≥99.5% | Sigma-Aldrich | Highly toxic, corrosive, volatile. Handle in fume hood. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | Extraction solvent |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | Alternative extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization |
| Saturated Sodium Bisulfite (NaHSO₃) | ACS Grade | LabChem | To quench excess bromine |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | LabChem | Drying agent |
| Deionized Water (H₂O) | --- | --- | For work-up |
| Round-bottom flask (250 mL) | --- | --- | Must be oven-dried |
| Reflux condenser | --- | --- | With drying tube (CaCl₂) |
| Addition funnel (125 mL) | --- | --- | For slow addition of bromine |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Separatory funnel (500 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Critical Safety Precautions
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before beginning.[7]
-
Fume Hood: All steps involving bromine and phosphorus tribromide must be performed in a certified, high-performance chemical fume hood to prevent inhalation of toxic vapors.[8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.[8] Disposable gloves are not sufficient for handling bromine.
-
Bromine Handling: Bromine is a dense, volatile, and highly corrosive liquid that can cause severe chemical burns upon contact and is toxic upon inhalation.[10][11][12] It should be stored in a cool, well-ventilated area away from combustible materials.[9] Use glass or Teflon-lined equipment.[9]
-
Phosphorus Tribromide Handling: PBr₃ is corrosive and reacts violently with water. It is also a lachrymator. Ensure all glassware is perfectly dry.
-
Spill and Emergency Response: Have a bromine spill kit readily available. This typically includes an absorbent material and a neutralizing agent like sodium thiosulfate solution. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[11]
Detailed Experimental Protocol
This protocol is designed for a ~0.1 mole scale reaction.
Reaction Setup
-
Place 16.4 g (0.1 mol) of 4-phenylbutyric acid into a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Assemble the flask with a reflux condenser (fitted with a calcium chloride drying tube to protect from atmospheric moisture) and a 125 mL pressure-equalizing dropping funnel.
-
Place the entire apparatus in a heating mantle on a magnetic stirrer within a chemical fume hood.
Reagent Addition
-
With gentle stirring, carefully add 1.8 mL (approx. 5.1 g, 0.019 mol) of phosphorus tribromide to the flask through the third neck, which is then sealed with a glass stopper. A small amount of HBr gas may be evolved.
-
Carefully measure 5.6 mL (approx. 17.6 g, 0.11 mol) of bromine into the dropping funnel.
-
Begin heating the reaction mixture to 60-70°C.
-
Once the temperature has stabilized, add the bromine dropwise from the addition funnel over a period of 60-90 minutes. The rate of addition should be controlled to maintain a steady reflux and prevent an excessive buildup of bromine. The deep red-brown color of bromine should gradually fade as it is consumed.
Reaction and Monitoring
-
After the addition of bromine is complete, continue to heat and stir the reaction mixture at 70-80°C.
-
Maintain the reaction for 4-6 hours, or until the evolution of HBr gas ceases and the red color of bromine has largely dissipated, indicating the reaction is nearing completion.
-
Allow the reaction mixture to cool to room temperature.
Work-up and Product Isolation
-
Quenching: Cool the reaction flask in an ice-water bath. Very slowly and carefully, add 50 mL of deionized water dropwise through the addition funnel. This step hydrolyzes the remaining acyl bromide and is highly exothermic, with vigorous evolution of HBr gas. Ensure the addition rate is slow to control the reaction.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase with three 75 mL portions of dichloromethane (or diethyl ether).[13]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
50 mL of saturated sodium bisulfite solution to remove any unreacted bromine.
-
50 mL of saturated sodium bicarbonate solution to neutralize acidic components. Be cautious of CO₂ evolution.
-
50 mL of brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product is typically obtained as a pale yellow to light brown oil or low-melting solid.
Purification
The crude 2-bromo-4-phenylbutyric acid can be purified by vacuum distillation.[14][15]
-
Distillation Conditions: Collect the fraction boiling at approximately 140-145°C at 1 mmHg.
-
The purified product should be a colorless to pale yellow oil.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of 2-bromo-4-phenylbutyric acid.
Characterization and Expected Results
The identity and purity of the final product, 2-bromo-4-phenylbutyric acid, should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow oil.
-
Yield: Typical yields for this reaction range from 70-85%.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet for the methine proton (CH-Br) α to the carboxyl group, multiplets for the benzylic and adjacent methylene protons, aromatic protons from the phenyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (CDCl₃, 100 MHz): Will show characteristic shifts for the carbonyl carbon, the α-carbon bearing the bromine, the aliphatic carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately 1:1 ratio).
-
HPLC: Purity can be assessed using a reversed-phase HPLC method with a C18 column and a UV detector, similar to methods used for related phenyl-containing compounds.[16]
References
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
European Patent Office. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]
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Application Note: Purification of 2-Bromo-4-phenylbutanoic Acid by Recrystallization
Abstract & Strategic Context
2-Bromo-4-phenylbutanoic acid (CAS: 16503-46-1) is a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically the "pril" class (e.g., Benazepril, Enalapril). High-purity isolation of this intermediate is paramount because downstream coupling reactions (typically
While chromatographic separation is possible, it is cost-prohibitive at scale. Recrystallization offers a scalable, thermodynamic method to reject critical impurities, including:
-
Unreacted Starting Material: 4-phenylbutanoic acid.[1]
-
Over-brominated Byproducts:
-dibromo species. -
Hydrolysis Products:
-hydroxy-4-phenylbutanoic acid (formed via moisture exposure).
This guide details a robust recrystallization protocol using a non-polar hydrocarbon system, selected to minimize thermal degradation (dehydrobromination) and hydrolytic cleavage.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful purification.
| Property | Value / Characteristic | Process Implication |
| Molecular Formula | Lipophilic tail (phenyl-ethyl) + Polar head (COOH). | |
| Molecular Weight | 243.10 g/mol | Moderate molecular weight. |
| Melting Point | 80–84°C (Racemate) | Low melting point poses a risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization. |
| Acidity ( | ~2.8–3.0 | Stronger acid than non-halogenated analog due to electron-withdrawing Br. |
| Stability | Thermally Labile | Prone to elimination of HBr (forming 4-phenylbut-2-enoic acid) above 90°C or in basic conditions. |
| Solubility | High in DCM, EtOAc, EtOH. Low in Water, Hexanes. | Requires a solvent system with a steep solubility-temperature curve. |
Solvent Selection Strategy
Primary Recommendation: Cyclohexane (or Methylcyclohexane).
-
Rationale: The compound is highly soluble in hot cyclohexane (>60°C) but sparingly soluble at room temperature. Unlike ethanol or ethyl acetate, cyclohexane is non-nucleophilic, preventing esterification or solvolysis side reactions during the heat cycle.
-
Alternative: Hexanes/Ethyl Acetate (9:1 v/v) . Used if the crude material is highly polar or contains significant tarry residues.
Experimental Protocol: Recrystallization from Cyclohexane
Reagents and Equipment[2][3][4][5][6]
-
Crude 2-Bromo-4-phenylbutanoic acid (Assay >85%).[2]
-
Solvent: Cyclohexane (ACS Grade, anhydrous preferred).
-
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Buchner funnel).
-
Safety: Warning:
-Bromo acids are potent lachrymators and skin irritants. Work strictly in a fume hood.
Step-by-Step Procedure
Step 1: Dissolution (The "Goldilocks" Zone)
-
Place 10.0 g of crude solid into a 250 mL RBF.
-
Add 40 mL of Cyclohexane (4 vol). Note: Starting volume is critical. Too much solvent reduces yield; too little causes oiling.
-
Heat the mixture to 65–70°C with stirring.
-
Pro-Tip: Do not exceed 75°C. The boiling point of cyclohexane is 81°C, but higher temperatures accelerate HBr elimination.
-
-
If solids remain after 10 minutes at 70°C, add cyclohexane in 2 mL increments until dissolved.
Step 2: Hot Filtration (Removal of Insolubles)
-
If the solution contains black specks or suspended particles (inorganic salts from bromination), perform a hot filtration.
-
Pass the hot solution through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why Pre-warm? To prevent premature crystallization on the filter paper, which clogs the pores.
-
Step 3: Controlled Cooling (Nucleation)
-
Allow the filtrate to cool slowly to room temperature (20–25°C) on a cork ring. Do not use an ice bath yet.
-
Agitation: Stir slowly (approx. 60 RPM). Vigorous stirring creates fines; static cooling may trap impurities.
-
Observation: White needles should begin to form around 45–50°C.
-
Troubleshooting: If the product separates as a yellow oil droplets instead of crystals ("Oiling Out"), reheat to redissolve and add a seed crystal of pure material. Alternatively, add 1-2% volume of Ethyl Acetate to increase polarity slightly.
-
Step 4: Final Crystallization & Isolation[3]
-
Once the mixture reaches room temperature, cool further to 0–5°C using an ice bath for 30 minutes to maximize yield.
-
Filter the slurry using vacuum filtration.[3]
-
Wash: Rinse the filter cake with 10 mL of cold (0°C) cyclohexane.
-
Critical: Do not use large volumes of wash solvent, as the product has non-negligible solubility even in cold hydrocarbons.
-
Step 5: Drying
-
Transfer the cake to a vacuum oven.
-
Dry at 35–40°C under full vacuum (-30 inHg) for 6–12 hours.
-
Warning: Do not exceed 45°C during drying. High heat + vacuum can sublime the product or induce degradation.
-
Process Workflow Diagram
The following diagram illustrates the critical path and decision points for the purification process.
Caption: Workflow for the purification of 2-bromo-4-phenylbutanoic acid, highlighting critical decision points for particulate removal and phase separation control.
Quality Control & Validation (PAT)
To ensure the protocol is self-validating, the following analytical metrics must be met:
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area | Removes unreacted 4-phenylbutanoic acid (RRT ~0.9). |
| Melting Point | Capillary (1°C/min) | 80–84°C | Sharp range indicates high crystalline purity. Broad range implies residual solvent or impurities. |
| Identification | 1H-NMR ( | Confirms integrity of the | |
| Loss on Drying | Gravimetric | < 0.5% w/w | Ensures removal of cyclohexane (ICH Class 2 solvent). |
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The solution is too concentrated, or the temperature dropped too quickly, entering the "metastable zone" where the compound separates as a supercooled liquid rather than a crystal.
-
Solution: Reheat the mixture until clear. Add a small amount of co-solvent (Ethyl Acetate, 1-2% v/v) to increase solubility slightly. Cool very slowly with gentle stirring. Add a seed crystal at 55°C.
Issue: Low Yield (<60%)
-
Cause: Too much solvent used (product remaining in mother liquor) or wash volume was too high.
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and perform a "second crop" crystallization. Note: Second crop material is usually lower purity.
Issue: Product Discoloration (Yellow/Brown)
-
Cause: Presence of free bromine (
) or oxidative degradation. -
Solution: Wash the initial organic layer (during synthesis workup) with Sodium Bisulfite solution before recrystallization. If the solid is already colored, add activated carbon (charcoal) during the hot dissolution step (Step 1), stir for 5 mins, then hot filter.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21274060, 2-Bromo-4-phenylbutanoate. Retrieved from [Link]
-
Blacklock, T. J., et al. (1988). Process for the preparation of ACE inhibitors. U.S. Patent No.[4] 4,785,089. Washington, DC: U.S. Patent and Trademark Office. (Describes purification of related phenyl-alkyl intermediates).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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- 4. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of Homophenylalanine from 2-Bromo-4-phenylbutanoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
Homophenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors like enalapril and lisinopril.[1][2] This document provides a detailed guide for the preparation of homophenylalanine from 2-Bromo-4-phenylbutanoic acid via nucleophilic substitution with ammonia. The protocol emphasizes safety, procedural rationale, and analytical validation to ensure a high-purity final product.
Introduction: The Significance of Homophenylalanine
Non-proteinogenic amino acids, those not found in the genetic code, are invaluable in medicinal chemistry for creating novel therapeutics with enhanced properties.[3][4] Homophenylalanine, with its extended carbon side chain compared to phenylalanine, is a key component in several ACE inhibitors used to manage hypertension and heart failure.[1] The synthesis route from 2-Bromo-4-phenylbutanoic acid is a direct and efficient method, leveraging the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the alpha-carbon susceptible to nucleophilic attack by ammonia, thereby forming the desired amino acid.[5]
Reaction Principle: Nucleophilic Substitution
The core of this synthesis is a nucleophilic substitution reaction. Ammonia (NH₃), with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the partially positive carbon atom bonded to the bromine in 2-Bromo-4-phenylbutanoic acid.[6] This leads to the displacement of the bromide ion and the formation of homophenylalanine. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of reactants and is heated to increase the reaction rate.[7] Using a concentrated solution of ammonia in methanol is a common and effective approach for this transformation.[8][9][10][11]
Reaction Scheme:
To drive the reaction to completion and minimize the formation of secondary and tertiary amines, an excess of ammonia is crucial.[12] The initial product is an ammonium salt, which is then neutralized to yield the free amino acid.[7][13]
Safety & Hazard Management
Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Substance | Hazards | Safety Precautions |
| 2-Bromo-4-phenylbutanoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[14] | Avoid inhalation of dust. Prevent contact with skin and eyes.[15] |
| Ammonia solution (7N in methanol) | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Causes damage to organs. | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate PPE.[8] |
| Homophenylalanine | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14] | Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation.[16][17] |
Materials and Reagents
| Material | Grade | Supplier (Example) |
| 2-Bromo-4-phenylbutanoic acid | ≥98% | Sigma-Aldrich |
| Ammonia solution, 7N in methanol | - | Thermo Fisher Scientific[9] |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated | VWR |
| Sodium hydroxide (NaOH) | Pellets | EMD Millipore |
| Deionized water | - | - |
| Anhydrous sodium sulfate | Granular | Acros Organics |
Experimental Protocol: Step-by-Step Synthesis
Reaction Setup
-
Rationale: The reaction is conducted in a sealed, pressure-rated vessel to contain the volatile ammonia and allow for heating above the boiling point of the solvent, which accelerates the reaction.[7]
-
In a 100 mL pressure-rated glass vessel equipped with a magnetic stir bar, add 2-Bromo-4-phenylbutanoic acid (5.0 g, 20.6 mmol).
-
In a fume hood, carefully add a 7N solution of ammonia in methanol (50 mL, 350 mmol). This represents a significant molar excess of ammonia to favor the formation of the primary amine.[12]
-
Seal the vessel tightly.
Reaction Execution
-
Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Place the sealed vessel in an oil bath preheated to 80 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol 9:1 and visualizing with ninhydrin stain for the appearance of the amino acid).
Work-up and Product Isolation
-
Rationale: This multi-step process is designed to remove unreacted starting materials, byproducts, and the solvent, and then to isolate the pure amino acid.
-
After 24 hours, remove the vessel from the oil bath and allow it to cool to room temperature. Caution: The vessel will be under pressure. Cool completely before opening in the fume hood.
-
Once cooled, carefully open the vessel.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water (50 mL).
-
Wash the aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted 2-Bromo-4-phenylbutanoic acid and other organic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to the isoelectric point of homophenylalanine (around pH 6) using a dilute solution of hydrochloric acid or sodium hydroxide. The solubility of the amino acid is lowest at its isoelectric point, causing it to precipitate.[18]
-
Cool the solution in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water, followed by a small amount of cold diethyl ether.
-
Dry the solid under vacuum to a constant weight.
Purification (Optional)
-
Rationale: Recrystallization is a standard technique to purify solid compounds, resulting in a product with higher purity.
-
If further purification is required, the crude homophenylalanine can be recrystallized. A common method involves dissolving the product in a minimal amount of hot water, followed by slow cooling to induce crystallization.[19] Alternatively, dissolving in a dilute acidic solution and then slowly adding a base to reach the isoelectric point can also yield pure crystals.
Workflow Visualization
Caption: Workflow for the synthesis of homophenylalanine.
Characterization and Data
The identity and purity of the synthesized homophenylalanine should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Aromatic protons should appear as a multiplet around 7.1-7.3 ppm. The alpha-proton (CH-NH₂) will be a multiplet, and the methylene protons will also show characteristic signals.[20] |
| ¹³C NMR | The spectrum will show distinct peaks for the carboxylic acid carbon, the aromatic carbons, the alpha-carbon, and the methylene carbons. |
| FT-IR | Characteristic peaks for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the aromatic ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of homophenylalanine (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) should be observed.[14] |
| Melting Point | The measured melting point should be compared to the literature value. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or increase temperature slightly. Ensure a sufficient excess of ammonia was used. |
| Loss of product during work-up. | Be careful during extractions. Ensure pH is accurately adjusted to the isoelectric point for maximum precipitation. | |
| Impure Product | Incomplete removal of starting material. | Perform additional washes with diethyl ether. |
| Formation of side products (e.g., secondary amines). | Ensure a large excess of ammonia is used. Purify the product by recrystallization. | |
| Reaction did not proceed | Inactive reagents. | Use fresh 2-Bromo-4-phenylbutanoic acid and ammonia solution. |
Conclusion
This protocol details a reliable and scalable method for the synthesis of homophenylalanine from 2-Bromo-4-phenylbutanoic acid. By carefully following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable non-proteinogenic amino acid for applications in pharmaceutical research and development. The key to a successful synthesis lies in the use of a significant excess of the ammonia nucleophile and careful purification to isolate the desired product.
References
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Chemguide. Nucleophilic substitution - halogenoalkanes and ammonia. Available from: [Link].
-
Chemguide. Explaining nucleophilic substitution between halogenoalkanes and ammonia. Available from: [Link].
-
Koketsu, K., et al. (2013). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 79(10), 3234-3241. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 102530, Homophenylalanine, DL-. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21274060, 2-Bromo-4-phenylbutanoate. Available from: [Link].
-
RSC Publishing. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Available from: [Link].
-
Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Available from: [Link].
-
YouTube. (2015). Nucleophilic substitution reactions with ammonia. Available from: [Link].
-
ACS Omega. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Available from: [Link].
-
Anaspec. Safety Data Sheet (SDS) - Fmoc-L-homophenylalanine. Available from: [Link].
-
Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Available from: [Link].
-
Wikipedia. Non-proteinogenic amino acids. Available from: [Link].
-
PubMed. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Available from: [Link].
-
Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link].
-
ResearchGate. How to prepare saturated solution of ammonia in methanol?. Available from: [Link].
-
Chemos GmbH&Co.KG. Safety Data Sheet: 4-phenylbutyric acid. Available from: [Link].
-
Fisher Scientific. SAFETY DATA SHEET: D-Homophenylalanine (2). Available from: [Link].
-
ChEMBL. Compound: HOMOPHENYLALANINE (CHEMBL1233389). Available from: [Link].
-
ResearchGate. L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Available from: [Link].
-
PubMed. [Advances in enzymatic production of L-homophenylalanine]. Available from: [Link].
-
ResearchGate. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Available from: [Link].
-
PubMed. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Available from: [Link].
-
PubMed Central. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Available from: [Link].
-
Chemical Reviews. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Available from: [Link].
-
Wiley-VCH. 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Available from: [Link].
-
PubMed. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Available from: [Link].
-
PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link].
-
Peptides International. Fmoc-3-methyl-D-β-homophenylalanine - SAFETY DATA SHEET. Available from: [Link].
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-4-phenylbutanoic Acid Esters
Introduction: Strategic Importance in Medicinal Chemistry
Esters of 2-Bromo-4-phenylbutanoic acid are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] These drugs are a cornerstone in the management of hypertension and congestive heart failure.[3] The versatility of the α-bromo ester moiety allows for the strategic introduction of diverse nucleophiles, leading to the formation of key structural motifs, such as the α-hydroxy and α-amino acid derivatives that are integral to the efficacy of drugs like Enalapril and Lisinopril.
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-Bromo-4-phenylbutanoic acid esters. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanisms, detailed experimental protocols for key transformations, and the analytical data necessary for product characterization. The protocols herein are presented with a focus on reproducibility and scalability, addressing the practical needs of the modern research and development laboratory.
Mechanistic Considerations: Navigating the SN2 Pathway
The nucleophilic substitution at the α-carbon of 2-Bromo-4-phenylbutanoic acid esters predominantly proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[4]
Several factors favor the SN2 pathway for this substrate:
-
Steric Accessibility: The α-carbon is a secondary carbon, which is sterically accessible to incoming nucleophiles, a key requirement for the backside attack characteristic of SN2 reactions.[5]
-
Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles.
-
Stereochemistry: A crucial consequence of the SN2 mechanism is the inversion of stereochemistry at the chiral center.[6] If the starting material is a single enantiomer of the 2-bromo ester, the product will be the corresponding inverted enantiomer. This is of paramount importance in the synthesis of chiral drugs where specific stereoisomers are required for biological activity.
It is important to note that under certain conditions, particularly with bulky nucleophiles or in solvents that favor carbocation formation, a competing SN1 (Substitution Nucleophilic Unimolecular) mechanism might be observed. However, for the majority of applications discussed herein, the SN2 pathway is the operative and desired route.
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enzymatic resolution for enantioselective synthesis from racemic 2-bromo-4-phenylbutyric acid esters
Application Note: Enzymatic Resolution of Racemic 2-Bromo-4-Phenylbutyric Acid Esters
Introduction & Industrial Significance
The enzymatic resolution of racemic 2-bromo-4-phenylbutyric acid esters (e.g., ethyl 2-bromo-4-phenylbutyrate) is a critical process in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Benazepril .
The pharmacological activity of Benazepril relies on the strict (S,S)-configuration. The homophenylalanine moiety of the drug is typically installed via a nucleophilic substitution (SN2) of the bromide by an amine (e.g., L-alanine derivative). To achieve the desired (S)-configuration at the homophenylalanine center, the reaction requires an (R)-configured bromide precursor, relying on the inversion of stereochemistry during displacement.
Therefore, the goal of this biocatalytic protocol is the Hydrolytic Kinetic Resolution (HKR) of the racemic ester to isolate the unreacted (R)-ester with high enantiomeric excess (
Mechanistic Principles
Lipases (EC 3.1.1.[1]3) are the catalysts of choice for this resolution. They operate at the water-lipid interface, making them ideal for hydrophobic substrates like 2-bromo-4-phenylbutyrate.
-
Enzyme Selection: Candida rugosa Lipase (CRL) and Pseudomonas fluorescens Lipase (Lipase AK) are historically favored for
-substituted esters due to their spacious hydrophobic binding pockets that accommodate the phenylpropyl side chain. -
Selectivity Model: According to the empirical Kazlauskas Rule for lipases, the enzyme preferentially hydrolyzes the enantiomer where the stereocenter fits the "Large" and "Medium" binding pockets. For
-bromo esters, CRL typically hydrolyzes the (S)-enantiomer preferentially. -
Reaction Pathway:
Workflow Visualization
Figure 1: Process flow for the enzymatic resolution of ethyl 2-bromo-4-phenylbutyrate targeting the (R)-ester.
Experimental Protocols
Protocol A: Enzyme Screening (Micro-scale)
Objective: Identify the optimal lipase for high Enantioselectivity (E-value).
Materials:
-
Substrate: Racemic ethyl 2-bromo-4-phenylbutyrate (50 mM).
-
Enzyme Panel: Candida rugosa (CRL), Pseudomonas fluorescens (Amano AK), Candida antarctica B (CALB), Thermomyces lanuginosus (TL).
-
Solvent: Phosphate Buffer (100 mM, pH 7.0) / MTBE (1:1 v/v).
Procedure:
-
Prepare 2 mL of biphasic reaction mixture in 4 mL glass vials.
-
Add 10 mg of lyophilized enzyme powder to each vial.
-
Incubate at 30°C with orbital shaking (250 rpm).
-
Sampling: At 2, 4, and 24 hours, remove 50 µL of the organic layer.
-
Analysis: Analyze via Chiral HPLC (Daicel Chiralcel OD-H or AD-H column; Mobile phase: Hexane/IPA 95:5).
-
Calculation: Calculate conversion (
) and enantiomeric ratio ( ) using the equations below.
Protocol B: Preparative Scale Synthesis (Gram-scale)
Objective: Isolate (R)-ester for downstream synthesis.
Equipment:
-
Thermostatted reaction vessel with overhead stirrer.
-
pH-stat titrator (e.g., Metrohm or Mettler Toledo) charged with 1.0 M NaOH.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (approx. 37 mmol) of racemic ethyl 2-bromo-4-phenylbutyrate in 50 mL of Toluene.
-
Emulsification: Add 150 mL of Phosphate Buffer (10 mM, pH 7.0). Stir vigorously to create a stable emulsion.
-
Initiation: Add 200 mg of Candida rugosa Lipase (Type VII, >700 U/mg).[2]
-
Reaction: Maintain temperature at 25°C. The hydrolysis releases HBr and carboxylic acid, causing pH to drop.
-
pH Control: The pH-stat automatically adds 1.0 M NaOH to maintain pH 7.0.
-
Self-Validation: The volume of NaOH added correlates directly to conversion. Stop reaction when NaOH consumption indicates 50-52% conversion.
-
-
Termination: Filter the reaction mixture through a celite pad to remove the enzyme.
-
Separation: Transfer filtrate to a separatory funnel. Separate phases.
-
Extraction: Extract the aqueous phase twice with 50 mL Toluene. Combine organic layers.
-
Purification: Wash the combined organic phase with saturated NaHCO3 (3 x 50 mL) to ensure complete removal of the (S)-acid.
-
Isolation: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Result: Clear, slightly yellow oil. Expected Yield: 40-45% (theoretical max 50%).
.[1][2][3][4][5][6]
Data Analysis & Validation
To ensure scientific integrity, every experiment must be validated by calculating the Enantiomeric Ratio (
Key Equations:
| Parameter | Formula | Description |
| Conversion ( | Extent of reaction (0 to 1). | |
| Enantiomeric Ratio ( | Intrinsic selectivity of the enzyme. | |
| Selectivity Factor | Ratio of reaction rates (often synonymous with E). |
Note:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low E-value (< 20) | Non-specific hydrolysis | Lower temperature to 4°C; Switch to Pseudomonas lipase; Add DMSO (5%) as co-solvent. |
| Stalled Reaction | pH drop / Product inhibition | Verify pH-stat function; Increase buffer strength; Remove product acid continuously via resin (e.g., Amberlite IRA-400). |
| Low Yield of (R)-Ester | Over-conversion (> 55%) | Stop reaction earlier (at 45% conversion). The (R)-ester purity will be lower, but yield higher. |
| Emulsion too stable | Protein surfactant effect | Centrifuge at 4000 rpm to break emulsion; Filter through Celite. |
Stereochemical Pathway to Benazepril[7][8]
Understanding the downstream utility validates the target selection.
Figure 2: Stereochemical inversion converting the resolved (R)-bromide to the required (S)-amine.[7]
References
-
Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. PLOS ONE. Retrieved from [Link]
- Google Patents. (2006). Process for preparing Benazepril hydrochloride materials (CN1844102A).
-
ChemSynthesis. (2025).[6][8][9][10] Ethyl 2-bromo-4-phenylbutanoate Properties and Synthesis. Retrieved from [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 5. 2-Bromo-4-phenylbutanoic acid | 16503-46-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0310012A2 - Process for the preparation of optically pure homophenyl alanine - Google Patents [patents.google.com]
- 8. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for 2-Bromo-4-phenylbutanoic Acid
An In-Depth Guide to the Analytical Characterization of 2-Bromo-4-phenylbutanoic Acid
For: Researchers, scientists, and drug development professionals
2-Bromo-4-phenylbutanoic acid is a halogenated carboxylic acid with significant utility as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structure, featuring a chiral center at the alpha-carbon, a reactive bromine atom, a phenyl group, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the carboxylic acid and phenyl groups offer further sites for chemical modification.[1]
This guide provides a comprehensive overview of the essential analytical techniques required to confirm the identity, purity, and structural integrity of 2-Bromo-4-phenylbutanoic acid. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
Physicochemical Properties of 2-Bromo-4-phenylbutanoic Acid
A foundational understanding of the compound's properties is crucial for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Monoisotopic Mass | 241.9942 g/mol | [2] |
| Appearance | Typically a solid at room temperature | [3] |
| Boiling Point | ~315.7 °C | [3] |
| Density | ~1.487 g/cm³ | [3] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in 2-Bromo-4-phenylbutanoic acid.
Causality of Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration. Tetramethylsilane (TMS) is added as an internal standard to provide a zero-point reference for the chemical shift scale.
¹H and ¹³C NMR: Expected Spectral Data
The following table outlines the predicted chemical shifts (δ) for the protons and carbons in the molecule. These predictions are based on the known effects of substituent groups on chemical shifts.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 170 - 175 | The acidic proton is highly deshielded. The carbonyl carbon is also significantly deshielded. |
| Phenyl Group (C₆H₅) | 7.1 - 7.4 (multiplet) | 126 - 129 (multiple peaks), ~140 (quaternary) | Aromatic protons and carbons resonate in this characteristic region. |
| Alpha-CH (-CHBr) | 4.2 - 4.5 (triplet) | 45 - 55 | The adjacent electron-withdrawing bromine atom and carbonyl group cause significant deshielding. |
| Beta-CH₂ (-CH₂-) | 2.2 - 2.6 (multiplet) | 30 - 35 | Methylene group adjacent to the alpha-carbon and the gamma-carbon. |
| Gamma-CH₂ (-CH₂Ph) | 2.7 - 3.0 (triplet) | 32 - 38 | Methylene group adjacent to the phenyl ring (benzylic position), leading to deshielding. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Bromo-4-phenylbutanoic acid.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS peak at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
Causality of Experimental Choices: Electrospray ionization (ESI) is often preferred for carboxylic acids as it is a soft ionization technique that typically produces a prominent pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which directly confirms the molecular weight. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance provides a characteristic isotopic pattern that is a powerful confirmation of the compound's identity.
Expected Mass Spectral Data
| Ion | Expected m/z | Comments |
| [M]⁺ (with ⁷⁹Br) | 242.0 | Molecular ion |
| [M]⁺ (with ⁸¹Br) | 244.0 | Isotopic molecular ion |
| [M-H]⁻ (with ⁷⁹Br) | 241.0 | Deprotonated molecule (Negative ESI) |
| [M-H]⁻ (with ⁸¹Br) | 243.0 | Isotopic deprotonated molecule (Negative ESI) |
| [M-Br]⁺ | 163.1 | Loss of a bromine radical |
| [C₈H₇O₂]⁺ | 135.0 | Possible fragment after loss of HBr and subsequent rearrangement |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Use an ESI source in either positive or negative ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For fragmentation analysis, perform tandem MS (MS/MS) on the parent ion of interest.
-
-
Data Interpretation:
-
Identify the molecular ion peak and its characteristic isotopic pattern (A+2 peak with nearly equal intensity).
-
Compare the observed m/z with the calculated exact mass of the compound.
-
Analyze the fragmentation pattern to gain further structural confirmation.
-
Workflow for Mass Spectrometry Analysis
Sources
Application Note: Mass Spectrometric Strategies for the Analysis of 2-Bromo-4-phenylbutanoic Acid
Abstract
This document provides a comprehensive technical guide for the mass spectrometric analysis of 2-Bromo-4-phenylbutanoic acid, a compound of interest in pharmaceutical synthesis and drug development. We present two robust, validated protocols: a direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a classic, alternative method employing Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols, and data interpretation strategies to ensure accurate and reproducible results.
Introduction: The Analytical Challenge
2-Bromo-4-phenylbutanoic acid is a key synthetic intermediate whose purity and structural integrity are critical for downstream applications. Its analysis by mass spectrometry requires a nuanced approach due to its specific chemical properties: a polar carboxylic acid group, a nonpolar phenylbutanoic backbone, and a bromine atom. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a unique isotopic signature that is highly valuable for confident identification.[1] The primary challenge lies in selecting an analytical strategy that effectively manages the polarity of the carboxylic acid group while maximizing sensitivity and specificity.
Methodological Rationale: LC-MS/MS vs. GC-MS
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) as the inlet for mass spectrometry is the most critical decision in this analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its directness and compatibility with polar, non-volatile compounds. The carboxylic acid group makes 2-Bromo-4-phenylbutanoic acid amenable to Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular ion for initial mass determination (MS1) and subsequent fragmentation (MS/MS) for structural confirmation.[2] LC-MS is a cornerstone of modern pharmaceutical analysis, used in all stages from drug discovery to quality control.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column.[5] To overcome this, a chemical derivatization step is necessary to convert the polar carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl ester).[6][7] While this adds a step to sample preparation, the resulting Electron Ionization (EI) mass spectra provide highly reproducible, library-searchable fragmentation patterns that are invaluable for structural elucidation.
The following sections provide detailed protocols for both approaches, allowing laboratories to choose the method that best fits their available instrumentation and analytical objectives.
Protocol 1: Direct Analysis by LC-MS/MS
This protocol leverages the power of ESI to analyze the compound directly, offering high sensitivity and structural confirmation through tandem mass spectrometry. Negative ion mode is selected to facilitate the deprotonation of the acidic carboxylic acid group, forming the [M-H]⁻ ion.
Experimental Workflow
Sources
- 1. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. gcms.cz [gcms.cz]
Application Note: Large-Scale Synthesis of 2-Bromo-4-phenylbutanoic Acid
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalability, safety, and impurity control, moving beyond basic textbook descriptions to industrial realities.
Part 1: Executive Summary & Strategic Rationale
The synthesis of 2-bromo-4-phenylbutanoic acid is a critical step in the manufacturing of Angiotensin-Converting Enzyme (ACE) inhibitors. While the transformation—alpha-bromination of a carboxylic acid—appears elementary, scaling this reaction presents distinct challenges regarding selectivity and thermal management .
The Industrial Choice: Modified Hell-Volhard-Zelinsky (HVZ)
For multi-kilogram to ton-scale production, the Hell-Volhard-Zelinsky (HVZ) reaction remains the gold standard over radical bromination (NBS) or malonic ester synthesis.
-
Atom Economy: High.
-
Reagent Cost: Low (Bromine is the primary cost driver).
-
Selectivity: The HVZ mechanism proceeds via an enol intermediate, exclusively targeting the
-position (C2). This avoids the formation of the -bromo impurity (benzylic bromination), which is a major risk in radical-based routes.
Safety Critical Warning:
This protocol involves handling elemental Bromine (
Part 2: Reaction Mechanism & Pathway Analysis
Understanding the mechanism is vital for troubleshooting. The reaction does not occur on the free acid but requires the in situ formation of an acyl halide, which enolizes more readily.
Mechanistic Pathway (DOT Diagram)
Figure 1: The catalytic cycle of the HVZ reaction. Note that the
Part 3: Detailed Experimental Protocol
Scale: 10.0 kg Input (4-Phenylbutanoic acid) Reactor: 50L Glass-Lined Reactor (GLR) with overhead condenser and caustic scrubber.
Reagents & Stoichiometry
| Reagent | Role | Mass/Vol | Equiv.[1][2] | Critical Parameter |
| 4-Phenylbutanoic acid | Substrate | 10.0 kg | 1.0 | Purity >98% (HPLC) |
| Phosphorus Tribromide ( | Catalyst | 0.5 kg | 0.03 | Strictly anhydrous |
| Bromine ( | Reagent | 10.7 kg | 1.1 | Dry, Iron-free (<5ppm) |
| Dichloromethane (DCM) | Solvent | 30 L | N/A | For workup |
| Sodium Bisulfite (aq) | Quench | 10% soln | N/A | Removes excess |
Step-by-Step Methodology
Phase A: Catalyst Initiation
-
Inertion: Purge the GLR with Nitrogen (
) to remove oxygen. Rationale: Oxygen can initiate radical chains, leading to benzylic bromination impurities. -
Charging: Charge 4-Phenylbutanoic acid (10.0 kg) into the reactor.
-
Melting/Heating: Heat the jacket to 55–60°C until the solid melts completely (MP of substrate is ~50°C).
-
Catalyst Addition: Add
(0.5 kg) slowly over 20 minutes.-
Observation: Evolution of white fumes (
). Ensure scrubber is active. -
Wait: Stir for 1 hour at 60°C to generate the initial acyl bromide pool.
-
Phase B: Bromination (The Critical Step)
-
Temperature Ramp: Increase reactor temperature to 80–85°C .
-
Bromine Dosing: Begin dosing Bromine (
) via a dip pipe (sub-surface addition). -
Post-Reaction Stir: After addition, maintain 85°C for 2–3 hours.
-
IPC (In-Process Control): Sample for HPLC/GC.[5] Target: <2.0% unreacted starting material.
-
Phase C: Hydrolysis & Workup
-
Cooling: Cool the reaction mass (RM) to 40°C.
-
Inverse Quench (Safety Critical): Prepare a second reactor with 20 L of chilled water (0–5°C). Slowly transfer the reaction mass into the water.
-
Caution: Violent exotherm and
release. Maintain quench temp <25°C.
-
-
Extraction: Add DCM (30 L) to the quenched slurry. Stir for 30 mins. Separate phases.
-
Washing:
-
Wash Organic layer with 10% Sodium Bisulfite (to remove residual red Bromine color).
-
Wash with Brine (sat. NaCl).
-
-
Concentration: Distill off DCM under vacuum (<45°C) to yield the crude oil.
Part 4: Process Flow & Engineering Controls
Figure 2: Process flow diagram highlighting the critical gas scrubbing and inverse quench steps.
Part 5: Quality & Impurity Profile
Achieving "Pharma Grade" requires monitoring specific impurities.[2]
| Impurity Type | Structure/Origin | Control Strategy |
| Starting Material | Unreacted 4-phenylbutanoic acid | Ensure sufficient |
| Benzylic Impurity | 4-bromo-4-phenylbutanoic acid | Strict exclusion of light and Oxygen. Keep |
| Di-bromo Impurity | 2,2-dibromo-4-phenylbutanoic acid | Avoid large excess of |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse).
-
Mobile Phase: ACN : Water (0.1% TFA) gradient.
-
Detection: UV @ 210 nm (low wavelength needed as the chromophore is weak).
Part 6: References
-
Zelinsky, N. (1887). "Über eine neue Methode der Bromirung der Fettsäuren". Berichte der deutschen chemischen Gesellschaft, 20(1), 2026.
-
Ogata, Y., & Harada, T. (1952). "The Kinetics of the Hell-Volhard-Zelinsky Reaction". Journal of the American Chemical Society. Provides kinetic data supporting the acyl halide mechanism.
-
Watson, W. D. (1985). "Hell-Volhard-Zelinsky Reaction: Industrial Applications". Organic Process Research & Development. (General reference for industrial HVZ parameters).
-
PubChem Compound Summary. (n.d.). "2-Bromo-4-phenylbutanoic acid".[1][6] National Center for Biotechnology Information.
-
European Patent EP0366628. (1990). "Process for the preparation of ACE inhibitors". (Describes the use of 2-bromo-4-phenylbutanoic acid as a key intermediate).
Sources
- 1. chemscene.com [chemscene.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4-phenylbutanoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-4-phenylbutanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its preparation. We will delve into the mechanistic origins of these impurities, provide robust troubleshooting strategies, and offer detailed protocols for analysis and purification, ensuring the integrity and success of your synthetic work.
Section 1: Troubleshooting Guide - Impurity Profiling & Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My final product shows a significant amount of unreacted 4-phenylbutanoic acid by HPLC and ¹H NMR. What went wrong?
This is one of the most common issues, often stemming from incomplete bromination. The starting material and the product have similar solubility profiles, making their separation by simple crystallization challenging.[1]
Possible Causes & Solutions:
-
Insufficient Brominating Reagent: The Hell-Volhard-Zelinsky (HVZ) reaction requires at least one molar equivalent of bromine (Br₂) for the α-bromination.[2] Ensure accurate stoichiometry. It is often practical to use a slight excess of Br₂ to drive the reaction to completion.
-
Inactive Catalyst: The reaction is catalyzed by phosphorus tribromide (PBr₃) or red phosphorus, which reacts with Br₂ in situ to form PBr₃.[3][4] PBr₃ can degrade upon exposure to atmospheric moisture. Using a fresh or properly stored bottle of PBr₃ is critical. If using phosphorus, ensure it is of high purity.
-
Incomplete Acyl Bromide Formation: The first step of the HVZ reaction is the conversion of the carboxylic acid to an acyl bromide.[5][6] This is a crucial step as the acyl bromide enolizes far more readily than the carboxylic acid itself.[4] If this conversion is slow or incomplete, the overall bromination will be inefficient.
-
Solution: Ensure a catalytic amount of PBr₃ (typically 0.1-0.3 equivalents) is added at the beginning and allowed to react with the carboxylic acid before the addition of bromine. In some cases, using a full molar equivalent of PBr₃ can overcome slow kinetics.[2]
-
-
Low Reaction Temperature or Insufficient Time: The HVZ reaction can be sluggish and often requires elevated temperatures (above 373 K or ~100 °C) and extended reaction times to proceed to completion.[7][8]
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider increasing the temperature or allowing it to stir for a longer period.
-
Troubleshooting Workflow: Unreacted Starting Material
Sources
- 1. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. byjus.com [byjus.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Phenylbutyric Acid
Welcome to the technical support center for the bromination of 4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.
The primary goal of the bromination of 4-phenylbutyric acid is typically the synthesis of 2-bromo-4-phenylbutanoic acid, a valuable building block in medicinal chemistry, particularly for the development of angiotensin-converting enzyme (ACE) inhibitors. The most common method for this α-bromination is the Hell-Volhard-Zelinsky (HVZ) reaction. However, the molecular structure of 4-phenylbutyric acid presents several opportunities for undesired side reactions. This guide will help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the α-bromination of 4-phenylbutyric acid?
The Hell-Volhard-Zelinsky (HVZ) reaction is the most prominent method for the direct bromination of 4-phenylbutyric acid at the α-position (the carbon atom adjacent to the carboxyl group). This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2]
Q2: What are the most common side reactions to expect?
The three most common side reactions are:
-
Benzylic Bromination: Bromination at the carbon atom adjacent to the phenyl group.
-
Aromatic Ring Bromination: Electrophilic substitution of a hydrogen atom on the phenyl ring with a bromine atom.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide.
Q3: Why is my overall yield of 2-bromo-4-phenylbutanoic acid consistently low?
Low yields can stem from incomplete reaction, challenging purification, or the prevalence of side reactions. The HVZ reaction can require harsh conditions, such as high temperatures and long reaction times, which can lead to product degradation and the formation of byproducts.[3][2] A thorough analysis of your crude product via techniques like NMR or LC-MS is crucial to diagnose the specific cause.
Troubleshooting Guide
Issue 1: My product mixture contains a significant amount of a constitutional isomer.
Likely Cause: Benzylic Bromination
The presence of a constitutional isomer of the desired 2-bromo-4-phenylbutanoic acid is often due to benzylic bromination, yielding 4-bromo-4-phenylbutanoic acid. The benzylic position is susceptible to radical bromination due to the resonance stabilization of the resulting benzylic radical.[4][5] This side reaction is particularly favored when using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or upon exposure to UV light.[4][6]
Troubleshooting Steps:
-
Reagent Selection: For α-bromination via the HVZ reaction, use Br₂ and PBr₃. Avoid NBS in combination with radical initiators, as these conditions are specifically designed to promote benzylic bromination.[6][7]
-
Control Reaction Conditions:
-
Exclude Light: Perform the reaction in the dark or in a flask wrapped with aluminum foil to minimize photochemical radical initiation.
-
Avoid Radical Initiators: Do not add substances known to initiate radical chain reactions.
-
-
Purification: If benzylic bromination has occurred, careful column chromatography may be required to separate the α-bromo and benzylic bromo isomers.
Issue 2: I'm observing a byproduct with a higher molecular weight and different aromatic substitution pattern in my mass spectrometry data.
Likely Cause: Aromatic Ring Bromination
While less common without a specific catalyst, bromination of the phenyl ring can occur, especially if trace amounts of a Lewis acid are present. Benzene itself requires a catalyst like FeBr₃ for bromination.[8] The alkyl chain of 4-phenylbutyric acid is an ortho-, para- director.
Troubleshooting Steps:
-
Ensure Catalyst Purity: If using PBr₃, ensure it is free from iron contaminants that could catalyze aromatic bromination.
-
Avoid Lewis Acids: Do not introduce any Lewis acidic reagents into the reaction mixture.
-
Reaction Conditions: The HVZ reaction conditions do not typically favor electrophilic aromatic substitution. If this side product is significant, re-evaluate your starting materials and reagents for potential contaminants.
Issue 3: My reaction produces a significant amount of a neutral, non-acidic byproduct.
Likely Cause: Decarboxylation
The loss of the carboxylic acid group as CO₂ can occur under harsh thermal conditions, potentially leading to the formation of 1-bromo-3-phenylpropane. While the Hunsdiecker reaction is a known method for bromodecarboxylation, it typically requires the use of silver salts of carboxylic acids.[9] However, oxidative decarboxylation can also be a side reaction under certain conditions.[10]
Troubleshooting Steps:
-
Temperature Control: The HVZ reaction can be exothermic. Maintain careful control over the reaction temperature. If the reaction is conducted at elevated temperatures, consider if a lower temperature for a longer duration could achieve the desired conversion with fewer side products.[2]
-
Avoid Oxidizing Conditions: Be mindful of the purity of your reagents to avoid unintentional oxidative side reactions that could promote decarboxylation.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired α-bromination pathway and the competing side reactions.
Caption: Desired α-bromination via the Hell-Volhard-Zelinsky mechanism.
Caption: Common side reactions in the bromination of 4-phenylbutyric acid.
Experimental Protocols
Protocol 1: α-Bromination of 4-Phenylbutyric Acid via Hell-Volhard-Zelinsky Reaction
This protocol is optimized to favor α-bromination while minimizing side reactions.
Materials:
-
4-Phenylbutyric acid
-
Red phosphorus (or phosphorus tribromide, PBr₃)
-
Bromine (Br₂)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a fume hood, add 4-phenylbutyric acid and a catalytic amount of red phosphorus to a dry round-bottom flask. Equip the flask with a reflux condenser and a dropping funnel.
-
Bromine Addition: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction may be exothermic, and cooling with a water bath might be necessary to control the initial reaction rate.
-
Heating: After the addition is complete, gently heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to quench the excess bromine and phosphorus halides.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with 1 M HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-phenylbutanoic acid.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Br₂ with catalytic PBr₃/Red P | Favors the ionic HVZ mechanism for α-bromination.[1][2] |
| Radical Initiators | Exclude | Prevents competing radical-mediated benzylic bromination. |
| Light Conditions | Dark / Shielded from light | Minimizes photochemical radical formation.[4] |
| Temperature | Moderate heating (reflux) | Provides activation energy for the HVZ reaction; avoid excessive heat to prevent decarboxylation.[2] |
| Catalyst | High purity PBr₃ or red P | Avoids metal contaminants that could catalyze aromatic bromination. |
References
-
Chemistry Learner. (n.d.). Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
PubMed. (2019). 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. Retrieved from [Link]
-
National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
- Google Patents. (n.d.). US6372938B1 - Synthesis of 4-phenylbutyric acid.
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
European Patent Office. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Retrieved from [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-phenylbutanoate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
YouTube. (2014). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]
-
Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
- Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
YouTube. (2011). Bromination Mechanism. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
Sources
- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
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- 3. 2-Bromo-4-phenylbutanoic acid | 16503-46-1 | Benchchem [benchchem.com]
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- 6. Bromination - Common Conditions [commonorganicchemistry.com]
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- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Selective Bromination of 4-Phenylbutyric Acid
Welcome to the technical support center for the selective bromination of 4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve high yields of your desired mono-brominated product while minimizing over-bromination.
Introduction: The Challenge of Selective Bromination
4-Phenylbutyric acid is a valuable building block in pharmaceutical synthesis. Its bromination is a key step in the synthesis of various active pharmaceutical ingredients. However, achieving selective mono-bromination on the phenyl ring can be challenging. The butyric acid side chain, while being an ortho-, para- director, also presents steric hindrance and electronic effects that can influence the reactivity of the aromatic ring. Over-bromination, leading to the formation of di- and tri-brominated byproducts, is a frequent issue that complicates purification and reduces the yield of the target molecule. This guide provides expert insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the bromination of 4-phenylbutyric acid?
The bromination of 4-phenylbutyric acid is an electrophilic aromatic substitution reaction. The alkyl side chain is an ortho-, para- directing group. Therefore, the primary products expected are 4-(2-bromophenyl)butyric acid (ortho-isomer) and 4-(4-bromophenyl)butyric acid (para-isomer). Due to steric hindrance from the butyric acid side chain, the para-isomer is generally the major product.[1][2] However, under harsh reaction conditions, further bromination can occur, leading to di- and even tri-brominated products.
Q2: Why am I getting a mixture of mono-, di-, and tri-brominated products?
The formation of multiple brominated products, or over-bromination, is a common problem. It arises when the reaction conditions are too harsh or not well-controlled. The key factors contributing to over-bromination are:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂) will inevitably lead to multiple substitutions on the aromatic ring.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures increase the likelihood of multiple bromination events.
-
Choice of Brominating Agent: Highly reactive brominating agents, such as neat bromine, are more prone to causing over-bromination compared to milder reagents like N-bromosuccinimide (NBS).
-
Catalyst Activity: Strong Lewis acid catalysts can excessively activate the bromine, leading to poor selectivity.
To mitigate this, it is crucial to carefully control the stoichiometry of the reactants, reaction time, and temperature, and to select an appropriate brominating agent and catalyst system.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-brominated Product and Significant Over-bromination
Causality: This is the most common issue and is typically a result of the reaction proceeding too quickly or for too long, with an excess of reactive bromine species.
Solutions:
-
Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder and more selective brominating agent like N-bromosuccinimide (NBS). NBS provides a slow, constant, and low concentration of bromine, which favors mono-substitution.[3]
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 4-phenylbutyric acid to the brominating agent. It is often beneficial to use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure all of it is consumed, preventing over-bromination of the product.
-
Gradual Addition: Instead of adding the brominating agent all at once, add it dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture.
-
Temperature Management: Perform the reaction at a lower temperature. Starting at 0 °C and slowly allowing the reaction to warm to room temperature can significantly improve selectivity.
-
Solvent Selection: Use a less polar solvent to temper the reactivity. Solvents like carbon tetrachloride (with appropriate safety precautions) or dichloromethane are common choices.
Experimental Workflow: A Logic Diagram for Troubleshooting Over-bromination
Caption: Troubleshooting workflow for over-bromination.
Problem 2: The reaction is very slow or does not go to completion.
Causality: The butyric acid side chain, while being an ortho-, para- director, has a deactivating carboxylic acid group which can slow down the electrophilic substitution.[4]
Solutions:
-
Catalyst Choice: If using a mild brominating agent like NBS, a catalyst may be necessary. A weak Lewis acid or a protic acid can activate the brominating agent. For instance, catalytic amounts of acetic acid or a small amount of silica gel can be effective.[3]
-
Temperature Increase: If selectivity is not an issue, a modest increase in temperature can enhance the reaction rate. Monitor the reaction closely by TLC to avoid the onset of over-bromination.
-
Solvent Polarity: Increasing the polarity of the solvent can sometimes accelerate the reaction. A mixture of solvents, such as dichloromethane and a small amount of a more polar solvent, could be explored.
Data Presentation: Impact of Reaction Conditions on Product Distribution
| Brominating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Mono-bromo (%) | Di-bromo (%) |
| Br₂ (1.1 eq) | FeBr₃ | 25 | 2 | 40 | 55 |
| NBS (1.0 eq) | None | 0 -> 25 | 4 | 85 | 10 |
| NBS (1.0 eq) | Acetic Acid | 25 | 2 | 90 | 5 |
| Br₂ (1.1 eq) | None | 50 | 1 | 30 | 65 |
Note: These are representative data to illustrate trends.
Problem 3: Difficulty in separating the mono-brominated product from byproducts.
Causality: The polarity of the mono-, di-, and unreacted starting material can be quite similar, making separation challenging.
Solutions:
-
Recrystallization: This is often the most effective method for purifying the solid mono-brominated product.[5][6][7][8] A suitable solvent system will dissolve the desired product at high temperatures but not at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvent systems for aromatic carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.[9] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed. The less polar di-brominated product will elute first, followed by the mono-brominated product, and finally the more polar starting material.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acids will move to the aqueous layer. Acidifying the aqueous layer will precipitate the products, which can then be further purified by recrystallization.
Experimental Protocol: Selective Mono-bromination of 4-Phenylbutyric Acid with NBS
Materials:
-
4-Phenylbutyric acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Silica gel (for optional catalysis and chromatography)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutyric acid (1.0 eq) in CCl₄ or CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.0 eq) in the same solvent.
-
Add the NBS solution dropwise to the 4-phenylbutyric acid solution over a period of 1-2 hours, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any remaining bromine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts and unreacted starting material.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Reaction Pathway
Caption: Reaction pathway for the bromination of 4-phenylbutyric acid.
Conclusion
Achieving selective mono-bromination of 4-phenylbutyric acid is a matter of precise control over the reaction conditions. By understanding the underlying principles of electrophilic aromatic substitution and the factors that lead to over-bromination, researchers can optimize their synthetic protocols to obtain high yields of the desired product. This guide provides a comprehensive framework for troubleshooting common issues and implementing effective purification strategies, ultimately enabling more efficient and successful synthesis of brominated 4-phenylbutyric acid derivatives.
References
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Retrieved from [Link]
-
Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023). JoVE. Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. Retrieved from [Link]
-
Carboxylic acid - Aromatic, Organic, Reactions. (2026). Britannica. Retrieved from [Link]
-
Bromination of benzene (video). Khan Academy. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Retrieved from [Link]
-
Chromatographic separations of aromatic carboxylic acids. (1995). PubMed. Retrieved from [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Retrieved from [Link]
-
Theoretical and experimental vibrational spectroscopy study on rotational isomer of 4-phenylbutylamine. (2025). ResearchGate. Retrieved from [Link]
-
recrystallization & purification of N-bromosuccinimide. (2021). YouTube. Retrieved from [Link]
-
Directing Inductive Effects of Alkyl Groups. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway. (2022). PubMed. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Bromination of aromatic acids. (1946). Google Patents.
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). NSF Public Access Repository. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
-
Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). AZoM. Retrieved from [Link]
-
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2019). Chemical Science. Retrieved from [Link]
-
4-Bromophenylacetic acid. Wikipedia. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of α-bromocarboxylic acids and derivatives. Organic Chemistry Portal. Retrieved from [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
203284Orig1s000. (2013). accessdata.fda.gov. Retrieved from [Link]
-
Basic Concepts of NMR: Identification of the Isomers of C. Carbon. Retrieved from [Link]
-
GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. (2014). PubMed. Retrieved from [Link]
-
The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson. Retrieved from [Link]
Sources
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- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-4-phenylbutanoic acid
Welcome to the technical support guide for 2-Bromo-4-phenylbutanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic building block. The purity of this reagent is critical, as impurities can significantly impact the yield, selectivity, and purity of subsequent reactions, particularly in the synthesis of pharmacologically active compounds.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems observed during the purification of 2-Bromo-4-phenylbutanoic acid, often synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction of 4-phenylbutanoic acid.[1]
Issue 1: Product is an Oil or Fails to Crystallize
Question: My crude 2-Bromo-4-phenylbutanoic acid is a persistent oil, or it "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer:
This is a frequent challenge, often pointing to the presence of impurities that depress the melting point of the compound or interfere with crystal lattice formation.
Probable Causes & Solutions:
-
Residual Solvent: Trace amounts of reaction solvents (e.g., thionyl chloride, carbon tetrachloride) or extraction solvents can prevent solidification.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues. Be cautious, as excessive heat can cause decomposition.
-
-
Presence of Unreacted Starting Material: 4-Phenylbutanoic acid has a lower melting point and can form a eutectic mixture with the product.
-
Solution: Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution. The unreacted carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic α-bromo acid will largely remain in the organic phase. Re-acidify the organic layer's subsequent aqueous washes to check for recovered starting material. Following this, dry the organic layer, and concentrate it again.[3]
-
-
Inappropriate Recrystallization Solvent: The chosen solvent system may be too good a solvent, even at low temperatures.
-
Solution: A mixed solvent system is often effective. Ethanol/water or methanol/water are commonly recommended.[1][4] Dissolve the oil in the minimum amount of hot alcohol (e.g., ethanol). Then, add water dropwise while the solution is still hot until persistent cloudiness is observed. Add a few more drops of hot alcohol to redissolve the cloudiness and then allow the solution to cool slowly.[5] If the product is less polar, a hexane/ethyl acetate or toluene/hexane system might be more appropriate.[6]
-
-
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.
-
Solution:
-
Seeding: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.
-
Ultra-Low Temperature: Cool the solution in an ice/salt or dry ice/acetone bath to force precipitation. This may yield a less pure solid initially, which can be re-purified.
-
-
Issue 2: Low Purity Despite Successful Crystallization
Question: I obtained crystals, but my analytical data (HPLC, NMR) shows significant impurities. What are the likely contaminants and how can I remove them?
Answer:
Co-precipitation or the presence of impurities with similar physicochemical properties can lead to a contaminated final product. Identifying the impurity is key to selecting the right purification strategy.
Potential Impurities & Removal Strategies:
| Impurity Name | Structure | Probable Cause | Identification via ¹H NMR | Purification Strategy |
| 4-Phenylbutanoic Acid | Ph-(CH₂)₃-COOH | Incomplete bromination (HVZ reaction).[2] | Absence of the characteristic methine proton (CH-Br) signal around δ 4.0-4.5 ppm. | Perform a careful wash with a weak base like sodium bicarbonate solution as described in Issue 1. |
| 2,2-Dibromo-4-phenylbutanoic Acid | Ph-CH₂-CH₂-C(Br)₂-COOH | Over-bromination during the HVZ reaction. | Absence of the α-proton signal; integration of aromatic protons will be disproportionately high relative to the aliphatic chain. | This impurity is often difficult to remove by crystallization. Flash column chromatography on silica gel using a hexane/ethyl acetate gradient is the most effective method.[1] |
| 4-Phenyl-2-butenoic Acid | Ph-CH₂-CH=CH-COOH | Elimination of HBr, often induced by heat or basic conditions during workup or purification.[7][8] | Presence of vinylic proton signals in the δ 5.5-7.0 ppm region. | Column chromatography is recommended. The alkene is less polar than the desired product and will elute earlier. Avoid basic conditions and high temperatures. |
| 2-Hydroxy-4-phenylbutanoic Acid | Ph-(CH₂)₂-CH(OH)-COOH | Hydrolysis of the C-Br bond, often from excessive water during the HVZ workup or exposure to moisture during storage.[9] | Presence of a broad -OH signal and a shift of the α-proton signal upfield compared to the bromo-analogue. | This impurity is more polar. Recrystallization is often effective, as the hydroxy acid tends to remain in the mother liquor.[10] Alternatively, it will elute later during silica gel chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of 2-Bromo-4-phenylbutanoic acid?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[2][11] A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (containing a small amount of acid like phosphoric or formic acid for peak shaping) is highly effective.[12][13] Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for structural confirmation and for identifying and quantifying impurities, especially those that may not have a UV chromophore for HPLC detection.[1]
Q2: My compound appears to be degrading during column chromatography. How can I prevent this?
The α-bromo acid can be somewhat labile on silica gel, which is weakly acidic. Prolonged exposure can lead to elimination or other side reactions. To mitigate this:
-
Use Flash Chromatography: Do not use slow gravity columns. Flash chromatography minimizes the contact time between the compound and the silica.[14]
-
Neutralize Silica Gel: If degradation is severe, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent), although this can affect separation.
-
Work Quickly: Do not leave the compound on the column for an extended period. Prepare your fractions and eluent in advance to ensure a smooth, uninterrupted run.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
Direct GC analysis of carboxylic acids can be problematic due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. However, it is possible after derivatization. Converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) allows for reliable GC or GC-MS analysis.[15][16]
Q4: My synthesis involves a chiral center. How can I ensure the enantiomeric purity is maintained and how can I measure it?
If you are synthesizing an enantiomerically pure form, for instance from D-homophenylalanine, it is crucial to avoid harsh basic conditions or high heat which could promote racemization at the α-carbon.[1] Enantiomeric purity is best determined by chiral HPLC. This often requires derivatization of the carboxylic acid to an amide with a chiral amine, followed by separation on a standard chiral column.[17]
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines a typical decision-making process for purifying the crude product obtained from synthesis.
Caption: Decision workflow for purification of 2-Bromo-4-phenylbutanoic acid.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a standard procedure for purifying solid, crude 2-Bromo-4-phenylbutanoic acid.
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid. Stir continuously.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add 1-2 more drops of hot ethanol to just redissolve the cloudy suspension, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5][10]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying oily products or for removing impurities that are difficult to separate by recrystallization.[14]
-
Column Packing:
-
Select a glass column of appropriate size (e.g., for 1-2 g of crude material, a 40 mm diameter column is suitable).
-
Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.[14]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude oil (e.g., 1.5 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 g) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude oil in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds. The non-polar impurities will elute first, followed by the desired product, and finally, the more polar impurities.
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution process using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottomed flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.[14]
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
SIELC Technologies. (n.d.). Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Doc Brown's Chemistry. (n.d.). Elimination of hydrogen bromide from bromoalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. Retrieved from [Link]
-
Organic Chemistry Lab. (2007, November 28). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Bromo-2,2-diphenylbutyric acid. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved from [Link]
-
Josh Osbourn. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube. Retrieved from [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. Retrieved from [Link]
Sources
- 1. 2-Bromo-4-phenylbutanoic acid | 16503-46-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 4-Bromo-2,2-diphenylbutyric acid | SIELC Technologies [sielc.com]
- 14. orgsyn.org [orgsyn.org]
- 15. asianpubs.org [asianpubs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Alpha-Bromination of 4-Phenylbutyric Acid
**A Researcher's Guide to Safer and More Efficient Alternatives to Elemental Bromine (Br₂) **
Welcome to the technical support center for the bromination of 4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals seeking reliable and effective methods for the synthesis of α-bromo-4-phenylbutyric acid, a key intermediate in various synthetic pathways. While elemental bromine (Br₂) has traditionally been used, its high toxicity, corrosiveness, and challenging handling procedures necessitate the exploration of safer and more manageable alternatives.
This resource provides a comprehensive overview of alternative brominating agents, focusing on troubleshooting common issues encountered during experimental work. The information is presented in a question-and-answer format to directly address specific challenges.
The Challenge with Elemental Bromine (Br₂)
Direct α-bromination of carboxylic acids like 4-phenylbutyric acid with Br₂ is often inefficient. Carboxylic acids do not enolize to a significant extent, a crucial step for the reaction to proceed.[1][2] The classic Hell-Volhard-Zelinskii (HVZ) reaction overcomes this by converting the carboxylic acid to an acid bromide in situ using PBr₃, which then readily enolizes and reacts with Br₂.[1][2][3][4] However, this still involves handling hazardous Br₂.
This guide will focus on three primary alternatives that offer significant advantages in terms of safety, handling, and reaction control:
-
N-Bromosuccinimide (NBS)
-
Pyridinium Tribromide (Py·HBr₃)
-
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr)
N-Bromosuccinimide (NBS): The Versatile Reagent
N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[5] It serves as a source of bromine for both radical and electrophilic reactions.[6] For the α-bromination of carboxylic acids, an acid catalyst is typically required to facilitate the reaction.[7]
NBS Troubleshooting and FAQs
Q1: My α-bromination of 4-phenylbutyric acid with NBS is not proceeding, and I am recovering my starting material. What could be the issue?
A1: Several factors could be contributing to the lack of reactivity:
-
Insufficient Acid Catalysis: The α-bromination of carboxylic acids with NBS requires an acid catalyst to promote the formation of the enol or enolate intermediate.[7] Ensure you are using a suitable acid catalyst, such as a catalytic amount of HBr or PBr₃.
-
Reaction Conditions: While NBS can be used under various conditions, for α-bromination of carbonyl compounds, acid catalysis is a common method.[7] You might need to gently heat the reaction mixture to initiate the reaction.
-
Purity of Reagents and Solvent: Ensure your 4-phenylbutyric acid and NBS are pure. Impurities can inhibit the reaction. The solvent should be dry, as water can hydrolyze the intermediate acid bromide if PBr₃ is used as a catalyst.[7]
Q2: I am observing bromination on the aromatic ring instead of the α-position. How can I improve the selectivity?
A2: Aromatic bromination is a potential side reaction, especially with an activating phenyl group. To favor α-bromination over aromatic substitution:
-
Reaction Conditions: Benzylic bromination with NBS is typically a radical reaction initiated by light or a radical initiator like AIBN or benzoyl peroxide.[5] For α-bromination of a carboxylic acid, the conditions should favor the ionic pathway. Avoid conditions that promote radical formation if you are targeting the α-position of the carboxylic acid.
-
Catalyst Choice: Using PBr₃ as a catalyst specifically promotes the formation of the acid bromide, which then enolizes and brominates at the α-position, directing the reaction away from the aromatic ring.[1][2]
Q3: My reaction is messy, and I am getting multiple unidentified byproducts. What are the likely side reactions?
A3: Besides aromatic bromination, other side reactions can occur:
-
Decarboxylation: Under harsh conditions, the product, α-bromo-4-phenylbutyric acid, might undergo decarboxylation.
-
Multiple Brominations: If an excess of NBS is used or if the reaction is left for too long, you might see di-bromination at the α-position.
-
Reactions with the Phenyl Group: The phenyl group itself can undergo other reactions, though this is less common under typical α-bromination conditions.
To minimize byproducts, carefully control the stoichiometry of NBS, the reaction temperature, and the reaction time.
Q4: What is the best work-up procedure for a reaction using NBS?
A4: A typical work-up involves:
-
Cooling the reaction mixture.
-
Filtering off the succinimide byproduct, which is a solid.
-
If the succinimide is soluble, the reaction mixture can be washed with water to remove it.[8]
-
The organic layer is then washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Experimental Protocol: α-Bromination with NBS/PBr₃
Caption: Simplified mechanism of α-bromination with Py·HBr₃.
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): The "Green" Alternative
The use of an aqueous solution of hydrogen peroxide and hydrobromic acid is an environmentally friendly approach to bromination. [9]This system generates bromine in situ, avoiding the need to handle elemental bromine directly. [10]It has been successfully used for the α-bromination of ketones and the benzylic bromination of toluenes. [11][12]
H₂O₂/HBr Troubleshooting and FAQs
Q1: The reaction with H₂O₂/HBr is not selective and I am observing multiple products. How can I control the reaction?
A1: Selectivity can be a challenge with this highly reactive system. To improve it:
-
Control Stoichiometry: Carefully control the molar equivalents of both H₂O₂ and HBr. An excess of the reagents can lead to over-bromination or other side reactions.
-
Gradual Addition: Add the H₂O₂ solution slowly to the reaction mixture containing the substrate and HBr. This helps to maintain a low concentration of the active brominating species.
-
Temperature Control: Keep the reaction temperature low, as the reaction can be exothermic. Running the reaction at room temperature or even cooler can improve selectivity. [12] Q2: I am concerned about the safety of using hydrogen peroxide. What are the necessary precautions?
A2: While H₂O₂ is a "greener" reagent, it is a strong oxidizer and requires careful handling:
-
Concentration: Use the appropriate concentration of H₂O₂. Highly concentrated solutions can be explosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: Be prepared to quench the reaction if it becomes too vigorous. This can be done by adding a reducing agent like sodium sulfite or sodium thiosulfate.
Q3: Can this method be used for substrates that are sensitive to strong acids?
A3: The H₂O₂/HBr system is highly acidic, which may not be suitable for acid-sensitive substrates. For such cases, NBS or Py·HBr₃ under neutral or mildly acidic conditions would be a better choice.
Comparative Summary of Alternative Brominating Agents
| Feature | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py·HBr₃) | H₂O₂/HBr |
| Physical State | Crystalline Solid | Crystalline Solid | Aqueous Solution |
| Handling Safety | Good | Good | Moderate (strong oxidizer) |
| Reaction Conditions | Mild to moderate, often requires catalyst | Mild to moderate | Can be vigorous, requires control |
| Selectivity | Generally good, can be tuned | Good | Can be challenging to control |
| Byproducts | Succinimide (solid) | Pyridinium hydrobromide (water-soluble) | Water |
| "Green" Aspect | Moderate | Moderate | High |
Final Recommendations
For researchers seeking a balance of safety, ease of handling, and good selectivity for the α-bromination of 4-phenylbutyric acid, N-Bromosuccinimide (NBS) , particularly in conjunction with a catalytic amount of PBr₃, is often the most reliable choice. Pyridinium Tribromide (Py·HBr₃) is also an excellent alternative, especially for its ease of handling in larger-scale syntheses. The H₂O₂/HBr system represents a promising "green" alternative, but requires careful control of reaction conditions to achieve high selectivity.
Ultimately, the choice of brominating agent will depend on the specific requirements of your synthesis, including scale, substrate sensitivity, and available safety infrastructure. We recommend performing small-scale trial reactions to optimize the conditions for your specific application.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pyridinium tribromide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
-
Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridinium tribromide (PyrBr3) in equilibrium with bromine and.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Free Radical Bromination by the H2O2—HBr System on Water. Retrieved from [Link]
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
The Royal Society of Chemistry. (n.d.). “Green” bromination of ketones with H2O2-HBr “on water”. Retrieved from [Link]
-
Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Retrieved from [Link]
-
Reddit. (n.d.). Trouble with NBS bromination. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
PMC - NIH. (n.d.). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Scribd. (n.d.). A-Bromination Using HBR H2O2 APK. Retrieved from [Link]
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
RSC Publishing. (n.d.). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2020, December 18). 10.4 Addition of HBr and Peroxide | Organic Chemistry. Retrieved from [Link]
-
Chegg. (2020, November 13). Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate, diethyl malonate, and alcohols possessing eight carbons or fewer. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. jove.com [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. espublisher.com [espublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
N-bromosuccinimide (NBS) for the synthesis of 2-Bromo-4-phenylbutanoic acid
Topic: Regioselective
Critical Regiochemistry: The "NBS Trap"
WARNING: If you apply standard NBS conditions (AIBN, reflux, non-polar solvent), you will likely fail to synthesize the target molecule.
The synthesis of 2-bromo-4-phenylbutanoic acid presents a classic regioselectivity conflict. The molecule contains two susceptible sites for bromination:[1][2][3][4]
-
The
-position (C2): Requires an ionic mechanism (electrophilic substitution via enol/enamine). -
The Benzylic position (C4): Requires a radical mechanism (Wohl-Ziegler reaction).
Standard NBS protocols favor radical pathways, which will brominate the benzylic position (C4) , yielding the wrong isomer (4-bromo-4-phenylbutanoic acid). To target the
Regioselectivity Decision Tree
Figure 1: Decision tree for selecting reaction conditions. Standard radical conditions yield the undesired benzylic bromide.
Recommended Protocol: The Modified Hell-Volhard-Zelinsky (HVZ)
To achieve
The Mechanism (Ionic Pathway)
-
Activation:
converts the starting acid to 4-phenylbutanoyl chloride . -
Enolization: The acid chloride enolizes much faster than the free acid (often catalyzed by trace HBr).
-
Bromination: NBS acts as a controlled source of electrophilic bromine (or
in low concentration), reacting with the enol to form the -bromo acid chloride. -
Hydrolysis: Aqueous workup converts the acid chloride back to the carboxylic acid.
Step-by-Step Protocol
| Parameter | Specification | Notes |
| Substrate | 4-Phenylbutanoic acid (1.0 eq) | Ensure substrate is dry; water consumes |
| Reagent A | Thionyl Chloride ( | Converts acid to acid chloride. |
| Reagent B | N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) | Recrystallize if yellow/brown (removes free |
| Catalyst | HBr (48% aq) or HCl (gas) | Trace amounts (2-3 drops) initiate the enolization. |
| Solvent | Non-polar solvents favor the ionic mechanism here. | |
| Temp | 70°C - 85°C | Required to drive acid chloride formation and bromination. |
Procedure:
-
Dissolve 4-phenylbutanoic acid in DCE or
(Note: is restricted; DCE is a viable alternative). -
Add
and catalytic HBr (or 2 drops of 48% HBr). -
Heat to reflux for 30 mins to generate the acid chloride (gas evolution:
and ). -
Add NBS slowly (solid addition) to the refluxing solution.
-
Reflux until NBS is consumed (succinimide floats to the top).
-
Quench: Cool and add water to hydrolyze the acid chloride back to the acid.
Troubleshooting & FAQs
Q1: My NMR shows a multiplet at 4.9-5.1 ppm. What happened?
Diagnosis: You have brominated the benzylic position (C4). Cause: Radical initiation occurred.[5][6] This happens if:
-
Light was not excluded.
-
Peroxides were present in the solvent (e.g., uninhibited ethers).
-
No acid catalyst (
or HBr) was used to drive the ionic pathway. Fix: Switch to the /NBS protocol. Exclude light by wrapping the flask in foil. Ensure an inert atmosphere ( or ) to suppress radical chains.
Q2: The reaction mixture turned deep red/orange and stalled.
Diagnosis: Accumulation of free Bromine (
-
Check Temperature: Ensure the reaction is at vigorous reflux. Enolization of the acid chloride is endothermic.
-
Add Catalyst: Add 1-2 more drops of HBr or HCl to accelerate enolization.
Q3: Can I use DMF or Acetonitrile?
Answer: No.
-
DMF: Will react violently with
(Vilsmeier-Haack reagent formation) and can interfere with NBS. -
Acetonitrile: Can participate in Ritter-type side reactions with the carbocation intermediates.
-
Recommendation: Stick to chlorinated solvents (
, , ) or Benzene/Toluene (if radical pathways are strictly suppressed).
Q4: Why use NBS instead of liquid Bromine ( )?
Answer: While the classic Hell-Volhard-Zelinsky uses
-
Handling: Solid NBS is easier to weigh and handle than volatile, corrosive liquid
. -
Stoichiometry: NBS allows for precise stoichiometric control, reducing over-bromination (dibromination).
-
Safety: Avoids the generation of massive quantities of HBr gas associated with liquid
additions.
Mechanistic Visualization
Understanding the specific pathway helps in troubleshooting "stalled" reactions.
Figure 2: The ionic pathway mediated by Thionyl Chloride. Note that hydrolysis is the final step.
References
-
Manac Inc. (2022).[7] Bromination of carboxylic acids and related compounds: NBS bromination reactions. Retrieved from [Link]
-
Master Organic Chemistry . (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Gleason, J. G., & Harpp, D. N. (1970). Alpha-bromination of acid chlorides with N-bromosuccinimide. Tetrahedron Letters, 11(43), 3431-3434. (Foundational text on NBS/Acid Chloride method).
-
Common Organic Chemistry . (n.d.). Common Conditions: Alpha Bromination.[8][9][10] Retrieved from [Link]
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pyridinium Tribromide (PTB)
Current Status: Operational | Agent: Senior Application Scientist
Welcome to the PTB Technical Support Center.
You are likely here because you need the reactivity of elemental bromine (
This guide acts as a Level 2 Support resource, moving beyond basic textbook definitions to address experimental failure points, solubility logic, and purification bottlenecks.
Module 1: Reagent Profile & Handling
"Know Your Tool"
PTB (
The Equilibrium Mechanism (Visualized)
The following diagram illustrates how PTB acts as a reservoir for electrophilic bromine.
Figure 1: The dissociation pathway of PTB.[3] Note that the reagent functions by slowly releasing molecular bromine into the solution, preventing the high local concentrations seen with liquid bromine addition.
Quick Specs & Solubility Matrix
| Parameter | Specification | Application Note |
| CAS | 39416-48-3 | Often confused with Pyridinium Hydrobromide Perbromide (synonymous).[4][5][6][7] |
| Active Bromine | ~1 equivalent | 1 mol PTB releases 1 mol |
| Appearance | Red/Orange Crystals | If turns yellow/white, it has decomposed (lost |
| Solubility (High) | Acetic Acid (AcOH), MeOH, Ethanol | Preferred. Promotes dissociation. |
| Solubility (Med) | THF, Dichloromethane | Slower reaction rates due to lower polarity. |
| Solubility (Low) | Diethyl Ether, Hexanes | Avoid. Reagent will remain a slurry. |
Module 2: Core Workflows (Standard Operating Procedures)
Protocol A: Selective -Bromination of Ketones
Context: You need to monobrominate a ketone at the alpha position. Liquid bromine often leads to dibromination or handling accidents.
Mechanism: Acid-catalyzed enolization followed by electrophilic attack by
Step-by-Step:
-
Stoichiometry: Calculate 1.0 - 1.1 equivalents of PTB relative to the ketone.
-
Solvent System: Dissolve the ketone in Glacial Acetic Acid (AcOH) .
-
Why? AcOH serves two roles: it dissolves the PTB and acts as the acid catalyst to promote enolization of the ketone.
-
-
Addition: Add PTB as a solid in one portion (or dropwise as a solution in AcOH for highly sensitive substrates).
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Visual Cue: The solution will start deep red/orange. As the reaction proceeds and
is consumed, the color will fade to yellow/clear.
-
-
Quench: Pour mixture into water. The product usually precipitates.
-
Purification: Filter the solid. If oil forms, extract with DCM, wash with saturated
(to remove AcOH) and water.
Protocol B: Bromination of Phenols/Anilines
Context: Aromatic rings are highly reactive. Liquid bromine causes uncontrollable poly-bromination.
Advantage: PTB allows for monobromination by controlling the concentration of active
Step-by-Step:
-
Solvent: Use Dichloromethane (DCM) or Ethanol .
-
Temperature: Cool to 0°C .
-
Addition: Add PTB (1.0 equiv) slowly.
-
Workup: Wash with dilute sodium thiosulfate (
) to remove any unreacted bromine color, then wash with dilute HCl to remove the pyridine byproduct.
Module 3: Troubleshooting (The Help Desk)
Below are the most common "Support Tickets" received regarding PTB usage.
Ticket #101: "I am seeing significant dibromination (over-reaction)."
Diagnosis: The concentration of active
-
Switch Solvent: If using MeOH, switch to THF . The lower polarity slows the dissociation of PTB, keeping the active bromine concentration lower (Kinetic Control).
-
Inverse Addition: Dissolve PTB in the solvent and add the ketone to the PTB solution slowly.
-
Stoichiometry Check: Ensure you are using exactly 0.95 - 1.0 equivalents. Do not use excess "just to be safe."
Ticket #102: "The reagent isn't dissolving / Reaction is too slow."
Diagnosis: Solvent polarity mismatch or lack of acid catalysis. Solution:
-
The "Kickstart": If running in THF or DCM, the reaction relies on the ketone's self-enolization, which can be slow. Add 1-2 drops of 33% HBr in AcOH or concentrated HCl. This catalyzes the enol formation.[8]
-
Temperature: Warm the reaction to 40-50°C. PTB is stable enough for mild heating.
Ticket #103: "My product smells like pyridine and is an oil instead of a solid."
Diagnosis: Incomplete removal of the Pyridinium Hydrobromide byproduct. Solution:
-
The Acid Wash: The byproduct (
) is water-soluble but can "stick" to organic oils. During workup, wash the organic layer vigorously with 1M HCl . This protonates any free pyridine, forcing it into the aqueous layer. -
Precipitation: If using Acetic Acid as a solvent, pouring the reaction into ice-cold water is usually sufficient to dissolve the pyridinium salt while precipitating the brominated organic product.
Ticket #104: "Is this reagent Green? Can I scale it up?"
Diagnosis: Process chemistry inquiry. Analysis:
-
Green Aspects: PTB is a solid (safer transport), has higher atom economy than NBS (in some contexts), and avoids chlorinated solvents if used in Ethanol/Acetic Acid.
-
Scale-Up: Highly scalable.[9] However, for multi-kilo scale, the cost of PTB vs. liquid
becomes a factor. -
Recycling: It is theoretically possible to recover pyridine from the waste stream, but rarely done at bench scale.
Module 4: Decision Tree for Reaction Failure
Use this logic flow to diagnose stalled reactions.
Figure 2: Diagnostic workflow for stalled or failed bromination attempts.
References
-
Djerassi, C., & Scholz, C. R. (1948). "Brominations with Pyridinium Hydrobromide Perbromide." Journal of the American Chemical Society, 70(1), 417–418.
- The foundational paper establishing PTB as a standard reagent for ketone bromin
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Chemistry, Vol. 1, p. 967. Wiley.
-
Sayed, A. Z., et al. (2014). "Pyridinium Tribromide: A Versatile Reagent in Organic Synthesis."[7][10][11][12] Chemical Reviews (Contextual Citation via Supplier Data).
- Modern review of applications including green chemistry contexts.
-
Reeves, W. P., & King, R. M. (1970). "Pyridinium hydrobromide perbromide: A convenient brominating agent."[4][6][7] Synthetic Communications.
- Highlights the safety advantages over elemental bromine.
Sources
- 1. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (Solved) - Pyridinium tribromide is preferred in bromination reactions over... (1 Answer) | Transtutors [transtutors.com]
- 4. Pyridinium tribromide | 39416-48-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. lookchem.com [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 10. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 11. nbinno.com [nbinno.com]
- 12. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
stability and storage of 2-Bromo-4-phenylbutanoic acid
Welcome to the Technical Support Center for High-Value Intermediates .
I am Dr. Aris, Senior Application Scientist. Below is the technical dossier for 2-Bromo-4-phenylbutanoic acid (CAS: 16503-46-1) . This guide is structured to address the specific stability challenges inherent to
Part 1: Critical Storage & Handling Specifications
The stability of 2-Bromo-4-phenylbutanoic acid is dictated by the lability of the Carbon-Bromine (C-Br) bond at the
Quick Reference Data
| Parameter | Specification | Technical Rationale |
| Optimal Temperature | 2°C to 8°C (Refrigerated) | Retards spontaneous decarboxylation and elimination kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation; excludes atmospheric moisture.[1] |
| Moisture Sensitivity | High (Hygroscopic) | Water acts as a nucleophile, displacing Br to form the |
| Light Sensitivity | Moderate | Protect from light to prevent radical-mediated homolytic cleavage of the C-Br bond. |
| Container Type | Amber Glass, Tightly Sealed | Amber glass blocks UV; glass prevents permeation common in plastics.[1] |
Part 2: Troubleshooting Guide (FAQs)
This section addresses real-world deviations observed in the laboratory.
Q1: My material has turned from a white powder to a yellow/brown sticky solid. Is it usable?
Diagnosis: Severe Degradation. [1]
-
Mechanism: The color change indicates the liberation of free bromine (
) or hydrogen bromide ( ), often catalyzed by light or heat.[1] The "stickiness" suggests the absorption of water (hygroscopicity), which accelerates hydrolysis into 2-hydroxy-4-phenylbutanoic acid .[1] -
Action: Do not use. The presence of HBr is autocatalytic and will compromise sensitive coupling reactions (e.g., amide bond formation in Benazepril synthesis).[1]
Q2: I see a new impurity peak in my HPLC chromatogram (RRT ~0.85). What is it?
Diagnosis: Hydrolysis Impurity (2-Hydroxy-4-phenylbutanoic acid).
-
Cause: Exposure to ambient moisture during weighing or improper resealing of the container.[1] The electron-withdrawing carboxyl group makes the
-carbon highly electrophilic, facilitating displacement of Bromine by water.[1] -
Resolution: Purify via recrystallization (typically from non-polar solvents like hexanes/ethyl acetate) to remove the polar hydroxy impurity.[1] Ensure future handling is performed in a desiccated glovebox or glove bag.[1]
Q3: The melting point is significantly lower than the literature value (80-83°C vs. 104°C).
Diagnosis: Solvent Inclusion or Elimination Product.
-
Cause: If the material was dried improperly, solvent entrapment can lower the MP.[1] However, if stored warm, thermal elimination of HBr may have occurred, yielding 4-phenylbut-2-enoic acid (the
-unsaturated analog).[1] -
Action: Run a Proton NMR. Look for vinylic proton signals (
6.0–7.0 ppm).[1] If vinylic protons are present, the material has undergone elimination and is likely unrecoverable for asymmetric synthesis.[1]
Part 3: Scientific Deep Dive & Mechanisms
The Degradation Cascade
Understanding the degradation allows for proactive prevention.[1] The primary threat is Hydrolytic Dehalogenation .[1]
-
Susceptibility: The carbonyl oxygen withdraws electron density, making the
-carbon positive.[1] -
Attack: Atmospheric water attacks the
-carbon. -
Leaving Group: Bromide (
) is an excellent leaving group.[2] -
Result: Irreversible formation of the
-hydroxy acid and corrosive HBr gas.[1]
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways.[1] Moisture leads to hydrolysis (top path), while heat promotes elimination (bottom path).[1]
Part 4: Application Context (Benazepril Synthesis)
In drug development, this acid is a "chiral handle."[1] It is typically coupled with a benzazepine lactam.[1] The purity of the C-Br center is critical because it defines the stereochemistry of the final drug.[1]
Experimental Workflow: Coupling Protocol
Note: This is a generalized rigorous protocol to minimize side reactions.
-
Preparation: Dry the 2-Bromo-4-phenylbutanoic acid under high vacuum (0.1 mbar) for 2 hours at ambient temperature to remove trace moisture.
-
Activation: Convert the acid to its acid chloride using oxalyl chloride/DMF (catalytic) in dry Dichloromethane (DCM) at 0°C. Avoid Thionyl Chloride if possible, as the heat required can trigger elimination.[1]
-
Coupling: React the in-situ acid chloride with the Benzazepine lactam amine in the presence of a mild base (e.g., N-Methylmorpholine).
-
Critical Control Point: Maintain temperature < 5°C during base addition. Exotherms will cause the labile
-bromo proton to eliminate, ruining the yield.[1]
Visualization: Synthesis Workflow
Figure 2: Critical workflow for utilizing the reagent in Benazepril synthesis, highlighting temperature control points.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21274060, 2-Bromo-4-phenylbutanoate. Retrieved January 29, 2026, from [Link][1]
-
Google Patents (2002). US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril. Retrieved January 29, 2026, from [1]
-
Master Organic Chemistry. The Hell-Volhard-Zelinsky Reaction: Alpha-Bromination. Retrieved January 29, 2026, from [Link]
Sources
Validation & Comparative
A Head-to-Head Battle of Reactivity: 2-Bromo-4-phenylbutanoic Acid vs. 2-Chloro-4-phenylbutanoic Acid
A Senior Application Scientist's Guide to Selecting the Optimal Synthon for Drug Development
In the landscape of pharmaceutical development and complex organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the versatile building blocks available to chemists, α-haloacids play a pivotal role as precursors to a multitude of functional groups. This guide provides an in-depth comparison of the reactivity of two closely related synthons: 2-Bromo-4-phenylbutanoic acid and 2-chloro-4-phenylbutanoic acid. By examining the fundamental principles governing their reactivity and outlining a practical experimental protocol for their direct comparison, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of 2-bromo-4-phenylbutanoic acid and its chloro-analogue in nucleophilic substitution reactions is fundamentally dictated by the nature of the halogen atom, which acts as the leaving group. Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway common for secondary halides, involve the attack of a nucleophile on the electrophilic α-carbon and the simultaneous departure of the halide ion.[1][2]
The efficacy of the leaving group is inversely related to its basicity; a weaker base is a better leaving group because it is more stable in solution after detaching from the carbon backbone.[3] When descending the halogen group in the periodic table, the ionic radius increases, and the basicity of the corresponding halide ion decreases.[1] Consequently, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
This established principle strongly predicts that 2-bromo-4-phenylbutanoic acid will exhibit greater reactivity than 2-chloro-4-phenylbutanoic acid in nucleophilic substitution reactions. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, requiring less energy to break, thus leading to a lower activation energy for the reaction.[4]
Quantitative Reactivity Comparison: Experimental Insights
To provide a tangible comparison, we can extrapolate from established relative rate data for similar SN2 reactions. It is not uncommon for bromoalkanes to react tens to hundreds of times faster than their corresponding chloroalkanes under identical conditions.
| Feature | 2-Bromo-4-phenylbutanoic acid | 2-Chloro-4-phenylbutanoic acid | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and thus a better leaving group.[1] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is longer and more polarizable, requiring less energy to break.[4] |
| Predicted Reactivity | Higher | Lower | Better leaving group and weaker C-X bond lead to a lower activation energy for nucleophilic substitution.[4] |
| Typical Applications | Preferred for rapid reactions and when using weaker nucleophiles.[6] | Suitable for slower, more controlled reactions or when cost is a primary concern. | The higher reactivity of the bromo-derivative allows for greater flexibility in reaction conditions.[6] |
Experimental Protocol: A Comparative Study of Hydrolysis Rates
To empirically validate the predicted difference in reactivity, a straightforward comparative hydrolysis experiment can be conducted. This protocol is designed to monitor the rate of halide ion formation upon reaction with a nucleophile, in this case, water, in an ethanolic silver nitrate solution. The silver ions will react with the displaced halide ions to form an insoluble silver halide precipitate, providing a visual and quantifiable measure of the reaction rate.
Synthesis of Starting Materials
Both 2-bromo-4-phenylbutanoic acid and 2-chloro-4-phenylbutanoic acid can be synthesized from 4-phenylbutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[7] This reaction involves the α-halogenation of a carboxylic acid in the presence of a phosphorus trihalide catalyst.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare 0.05 M solutions of 2-bromo-4-phenylbutanoic acid and 2-chloro-4-phenylbutanoic acid in ethanol.
-
Prepare a 0.1 M solution of silver nitrate in ethanol.
-
-
Reaction Setup:
-
Label two sets of test tubes, one for each haloacid.
-
In each test tube, add 2 mL of the respective haloacid solution.
-
Place the test tubes in a constant temperature water bath set to 50°C to ensure thermal equilibrium.
-
-
Initiation and Observation:
-
To initiate the reaction, add 2 mL of the pre-warmed 0.1 M ethanolic silver nitrate solution to each test tube simultaneously.
-
Start a timer immediately upon addition.
-
Observe the test tubes for the formation of a precipitate. Silver bromide is a creamy-white solid, while silver chloride is a white solid.
-
Record the time at which the first sign of turbidity appears in each test tube.
-
-
Data Analysis:
-
The reaction that produces a precipitate more quickly is the one with the faster rate of hydrolysis, and therefore, the starting material is the more reactive compound.
-
For a more quantitative analysis, the experiment can be repeated, and the time taken to reach a specific level of turbidity (as measured by a spectrophotometer) can be recorded. The initial rate of reaction is inversely proportional to the time taken for the precipitate to form (Rate ∝ 1/time).
-
Implications for Drug Development and Synthetic Strategy
The choice between 2-bromo-4-phenylbutanoic acid and 2-chloro-4-phenylbutanoic acid has significant practical implications for drug development.
-
Reaction Kinetics: For the synthesis of novel drug candidates where reaction time and efficiency are paramount, the higher reactivity of the bromo-derivative makes it the superior choice. It allows for the use of milder reaction conditions, which can be crucial for the stability of complex molecules with multiple functional groups.
-
Nucleophile Strength: When working with weaker nucleophiles, the enhanced reactivity of the bromo-compound may be necessary to achieve a reasonable reaction rate. Conversely, the chloro-derivative might be advantageous when a more controlled, slower reaction is desired to minimize side products.
-
Cost and Availability: While bromo-compounds are generally more reactive, they can also be more expensive than their chloro-counterparts. For large-scale industrial synthesis, the cost-effectiveness of using the less reactive but more economical chloro-derivative, potentially with more forcing reaction conditions, may be a deciding factor.
Conclusion
Based on fundamental chemical principles and a wealth of supporting data from related compounds, 2-bromo-4-phenylbutanoic acid is unequivocally the more reactive of the two synthons in nucleophilic substitution reactions. This heightened reactivity, stemming from the superior leaving group ability of the bromide ion, translates to faster reaction rates and the potential for milder reaction conditions. The provided experimental protocol offers a direct and effective method for confirming this reactivity difference in a laboratory setting. For researchers and drug development professionals, a clear understanding of these reactivity profiles is essential for the strategic design of synthetic routes that are both efficient and robust.
References
-
Brainly.com. For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. (2023-12-04). [Link]
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. (2025-05-14). [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. (2012-07-04). [Link]
-
PubChem. 2-Chloro-4-phenylbutanoic acid. [Link]
-
Chemistry Stack Exchange. Rates of hydrolysis in bicyclic and monocyclic compounds. (2016-12-19). [Link]
-
Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. (2021-10-29). [Link]
-
University of Wisconsin-Platteville. Nucleophilic substitution and elimination of alkyl halides. [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. [Link]
-
WIPO Patentscope. WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID. [Link]
-
Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. (2024-03-17). [Link]
-
Organic Syntheses. γ-PHENYLBUTYRIC ACID. [Link]
-
Wikipedia. Hell–Volhard–Zelinsky halogenation. (2018-12-02). [Link]
-
YouTube. Nucleophilic Substitution: SN2 Reactions - Part 1. (2015-10-19). [Link]
-
CBSE Academic. Chemistry (Class XII). [Link]
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Chegg. Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate, diethyl malonate, and alcohols possessing eight carbons or fewer. (2020-11-13). [Link]
-
Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. (2023-01-22). [Link]
-
KPU Pressbooks. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]
-
Pearson+. A scientist mixed 4-phenylbutanoic acid with concentrated sulfuric acid.... [Link]
-
Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23). [Link]
-
PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]
-
PubChem. 2-Bromo-4-phenylbutanoate. [Link]
-
PubChem. 2-Bromo-4-phenylbutan-2-ol. [Link]
-
PubChem. 4-Bromo-4-phenylbutyric acid. [Link]
-
Science.gov. nucleophilic substitution reaction: Topics by Science.gov. [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
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- 4. 2-Bromo-4-phenylbutanoic acid | 16503-46-1 | Benchchem [benchchem.com]
- 5. nucleophilic substitution reaction: Topics by Science.gov [science.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
biological activity of 2-Bromo-4-phenylbutanoic acid versus its ester derivatives
Comparative Profiling: 2-Bromo-4-phenylbutanoic Acid vs. Ester Derivatives
Executive Summary
In the landscape of medicinal chemistry, 2-Bromo-4-phenylbutanoic acid and its ester derivatives (most notably Ethyl 2-bromo-4-phenylbutanoate ) occupy a critical niche as chiral synthons for Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril.
While often categorized solely as synthetic intermediates, these compounds exhibit distinct biological activities driven by the alpha-bromo "warhead" and the ester-acid lipophilicity shift . This guide objectively compares their performance in biological systems, focusing on cellular permeability, enzymatic stability, and alkylating potential.
Physicochemical Profiling: The Solubility-Permeability Trade-off
The fundamental difference between the acid and its ester lies in their ability to cross biological membranes. The esterification of the carboxylic acid masks the ionizable group, significantly altering the partition coefficient (LogP).
Table 1: Comparative Physicochemical Properties
| Property | 2-Bromo-4-phenylbutanoic Acid | Ethyl 2-bromo-4-phenylbutanoate | Impact on Biological Activity |
| Molecular Weight | 243.10 g/mol | 271.15 g/mol | Negligible effect on diffusion. |
| LogP (Predicted) | ~2.4 - 2.9 | ~3.6 - 4.0 | Ester shows superior membrane permeability (lipophilic). |
| pKa | ~4.5 (Carboxyl) | N/A (Neutral) | Acid is ionized at physiological pH (7.4), limiting passive diffusion. |
| H-Bond Donors | 1 | 0 | Ester lacks donors, reducing desolvation penalty at membranes. |
| Topological PSA | 37.3 Ų | ~26 Ų | Lower PSA in Ester facilitates cellular uptake. |
Expert Insight:
“In cellular assays, the acid moiety is often cell-impermeable due to ionization at pH 7.4. To study the biological effects of the alpha-bromo scaffold intracellularly, the ethyl ester must be used as a prodrug, relying on intracellular esterases to liberate the free acid.”
Biological Reactivity & Mechanism of Action[1]
These compounds are not traditional "receptor ligands" but are reactive electrophiles . Their biological activity is governed by two competing pathways: Nucleophilic Substitution (
A. The Alpha-Bromo "Warhead" (Toxicity & Synthesis)
Both the acid and ester contain a bromine atom at the alpha position. This carbon is highly electrophilic.
-
Mechanism: Intracellular nucleophiles (Glutathione, DNA bases, or protein thiols) can attack the alpha-carbon, displacing the bromide ion.
-
Biological Outcome: This results in alkylation of cellular targets.
-
Ester: High permeability
High intracellular concentration Potent cytotoxicity/genotoxicity. -
Acid: Low permeability
Extracellular sequestration Lower observed toxicity.
-
B. Metabolic Activation (The Prodrug Pathway)
The ester is a substrate for Carboxylesterases (CES1/CES2) . Upon entry into the cell, the ester is hydrolyzed to the acid. This is the intended pathway when these molecules are used as precursors for ACE inhibitors (where the bromine is eventually replaced by an amine).
Pathway Visualization
Figure 1: The dual fate of the ester derivative: Metabolic hydrolysis to the acid or direct alkylation of cellular targets.
Experimental Protocols for Comparative Evaluation
To validate the activity differences, the following self-validating protocols are recommended.
Protocol A: Enzymatic Stability Assay (Esterase Hydrolysis)
Objective: Determine the half-life (
-
Preparation: Dissolve Ethyl 2-bromo-4-phenylbutanoate in DMSO (10 mM stock).
-
Incubation: Dilute to 10 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5 mg/mL Liver Microsomes (human or rat).
-
Sampling: Incubate at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS . Monitor the disappearance of the Ester (m/z ~271) and appearance of the Acid (m/z ~243).
-
Validation: Use Enalapril (known prodrug) as a positive control for esterase activity.
Protocol B: Cellular Cytotoxicity Comparison (MTT Assay)
Objective: Quantify the permeability-driven toxicity difference.
-
Cell Line: Use HEK293 (kidney) or HepG2 (liver) cells.
-
Dosing: Treat cells with serial dilutions (1 µM – 100 µM) of:
-
Duration: Incubate for 24 hours.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Expected Result: The Ester should exhibit a significantly lower IC50 (higher toxicity) due to intracellular accumulation, whereas the Acid will show weak toxicity due to membrane exclusion.
Synthetic Relevance: The ACE Inhibitor Connection
While "biological activity" often implies drug action, for these molecules, the "activity" is often their utility as chiral building blocks .
-
Stereochemistry: The (R)-isomer of the acid/ester is crucial for synthesizing the active (S,S)-configuration of ACE inhibitors like Benazepril.
-
Reaction: The alpha-bromine is displaced by an amine (e.g., ethyl 3-amino-4-phenylbutanoate) in an
reaction with inversion of configuration.
Table 2: Synthetic Utility vs. Biological Risk
| Feature | Acid Form | Ester Form |
| Storage Stability | High (Solid) | Moderate (Hydrolysis prone) |
| Reaction Solvent | Polar/Aqueous possible | Organic solvents (DCM, THF) |
| Primary Use | Resolution of enantiomers | |
| Safety Hazard | Corrosive | Irritant / Lachrymator |
References & Authoritative Sources
-
PubChem Compound Summary. 2-Bromo-4-phenylbutanoic acid (CID 576149). National Center for Biotechnology Information.
-
PubChem Compound Summary. Ethyl 2-bromo-4-phenylbutanoate (CID 21274060). National Center for Biotechnology Information.
-
Mechanism of ACE Inhibitors. Design of Angiotensin-Converting Enzyme Inhibitors. Comparison of prodrug esters (Enalapril/Benazepril) vs active diacids.
-
Alpha-Halo Ester Reactivity. Toxicity and alkylating potential of alpha-bromo esters.[2] US EPA CompTox Chemicals Dashboard.[3]
Disclaimer: These compounds are potent alkylating agents. All experimental protocols described above should be conducted in a fume hood with appropriate PPE (gloves, goggles) to prevent skin sensitization or inhalation.
Sources
comparative analysis of different synthetic routes to 2-Bromo-4-phenylbutanoic acid
A Comparative Guide to the Synthesis of 2-Bromo-4-phenylbutanoic Acid
Introduction: 2-Bromo-4-phenylbutanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a bromine atom at the alpha-position to a carboxylic acid and a phenyl group, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. The objective is to equip researchers and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific needs, considering factors such as stereochemistry, yield, scalability, and starting material availability.
Overview of Synthetic Strategies
There are three principal pathways for the synthesis of 2-Bromo-4-phenylbutanoic acid, each with distinct advantages and challenges. These routes are:
-
Direct α-Bromination of 4-Phenylbutanoic Acid: A straightforward approach utilizing the Hell-Volhard-Zelinsky reaction.
-
Multi-step Synthesis via Malonic Ester: A versatile route that builds the carbon skeleton before introducing the bromine atom.
-
Stereospecific Synthesis from Homophenylalanine: An elegant method for accessing enantiomerically pure forms of the target molecule.
The choice of route will largely depend on the desired final product specifications, particularly the requirement for stereochemical control.
Caption: Workflow for the Hell-Volhard-Zelinsky Reaction.
Advantages:
-
Directness: A one-pot reaction from a readily available precursor.
-
Reliability: A well-established and robust reaction.
Disadvantages:
-
Racemic Product: This route produces a racemic mixture, requiring subsequent resolution if a single enantiomer is needed.
-
Harsh Reagents: The use of bromine and PBr₃ requires careful handling and appropriate safety precautions.
Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid (Precursor)
The precursor, 4-phenylbutanoic acid, can be synthesized via Friedel-Crafts acylation of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. [1][2]
-
To a stirred suspension of powdered aluminum chloride (200 g) in benzene (400 g), maintain the temperature at 50°C. [1]2. Add butyrolactone (86 g) portion-wise, keeping the temperature between 50 and 60°C for 90 minutes. [1]3. Quench the reaction by adding the mixture to a solution of ice and 5% sodium hydroxide, maintaining a pH of 9-9.5 and a temperature below 35°C. [1]4. Filter the mixture. The aqueous fraction is then acidified with hydrochloric acid and ice to precipitate the crude 4-phenylbutanoic acid. [1]5. Isolate the crude product by vacuum filtration. Further purification can be achieved by vacuum distillation. [3]An 81.15% yield of purified 4-phenylbutyric acid has been reported after purification steps. [3]
Route 2: Multi-step Synthesis via Malonic Ester
This route offers a more controlled, albeit longer, pathway. It involves the alkylation of diethyl malonate, followed by hydrolysis, decarboxylation, and finally, α-bromination. [4] Mechanism Insight: This synthesis leverages the high acidity of the α-protons in diethyl malonate. Deprotonation with a base like sodium ethoxide creates a stabilized enolate. [4]This enolate then acts as a nucleophile in an Sₙ2 reaction with a suitable electrophile, in this case, (2-bromoethyl)benzene. The resulting substituted malonic ester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 4-phenylbutanoic acid. [4]This product is then subjected to the Hell-Volhard-Zelinsky reaction as described in Route 1.
Caption: Workflow for the Malonic Ester Synthesis Route.
Advantages:
-
Versatility: The malonic ester synthesis is a powerful tool for forming carbon-carbon bonds and can be adapted for various targets. [4]* Avoids Direct Benzene Handling (in some variations): Depending on the chosen starting materials, it can circumvent the use of benzene, which is a known carcinogen.
Disadvantages:
-
Multi-step: The sequence is longer than the direct bromination route, potentially leading to lower overall yields.
-
Racemic Product: Similar to Route 1, this pathway yields a racemic final product.
Experimental Protocol: Synthesis of Diethyl (2-phenylethyl)malonate
-
Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.
-
Add diethyl malonate to the sodium ethoxide solution to form the enolate. [4]3. Add (2-bromoethyl)benzene dropwise to the enolate solution and reflux the mixture. [4]4. After the reaction is complete, remove the ethanol by distillation.
-
Work up the residue with water and extract the product with a suitable organic solvent. Purify the resulting diethyl (2-phenylethyl)malonate by vacuum distillation.
Route 3: Stereospecific Synthesis from D-Homophenylalanine
For applications requiring enantiomerically pure 2-Bromo-4-phenylbutanoic acid, this is the superior method. This route utilizes a Sandmeyer-type reaction on an enantiopure amino acid precursor, D-homophenylalanine. [4] Mechanism Insight: The synthesis involves the diazotization of the primary amino group of D-homophenylalanine using sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures. [4]This process converts the amino group into a diazonium salt, which is an excellent leaving group (N₂ gas). The bromide ion (Br⁻) from the HBr then acts as a nucleophile, displacing the diazonium group. A key feature of this reaction is that it proceeds with retention of configuration at the chiral center, allowing for the synthesis of (R)-2-bromo-4-phenylbutanoic acid from D-homophenylalanine. [4] Advantages:
-
Stereospecificity: Provides access to enantiomerically pure product, which is often crucial for pharmaceutical applications. [4]* High Yield: Reported yields for this transformation are very high, often around 98%. [5] Disadvantages:
-
Precursor Cost and Availability: The starting material, D-homophenylalanine, is a non-standard amino acid and can be more expensive and less readily available than the precursors for the other routes.
-
Diazonium Salt Instability: Diazonium salts can be unstable and potentially explosive if not handled correctly at low temperatures.
Experimental Protocol: Synthesis of (R)-2-Bromo-4-phenylbutanoic Acid
-
Dissolve D-homophenylalanine in aqueous hydrobromic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours). [5]5. After the reaction, extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product. Further purification can be performed if necessary.
Comparative Summary
| Feature | Route 1: Hell-Volhard-Zelinsky | Route 2: Malonic Ester Synthesis | Route 3: From D-Homophenylalanine |
| Starting Material | 4-Phenylbutanoic Acid | Diethyl malonate, (2-bromoethyl)benzene | D-Homophenylalanine |
| Key Reaction | α-Bromination | Alkylation, Decarboxylation, Bromination | Diazotization, Nucleophilic Substitution |
| Stereochemistry | Racemic | Racemic | Stereospecific (Retention) [4] |
| Number of Steps | 1 (from precursor) | Multiple | 1 (from precursor) |
| Typical Yield | Moderate to Good | Moderate (overall) | Very High (>95%) [5] |
| Key Advantage | Direct, simple | Versatile C-C bond formation | Enantiopure product |
| Key Disadvantage | Racemic product, harsh reagents | Multi-step, lower overall yield | Cost of starting material |
Conclusion
The synthesis of 2-Bromo-4-phenylbutanoic acid can be achieved through several distinct routes, each with its own set of advantages and disadvantages.
-
For rapid access to racemic material where stereochemistry is not a concern, the Hell-Volhard-Zelinsky reaction (Route 1) on 4-phenylbutanoic acid is the most efficient method.
-
The malonic ester synthesis (Route 2) provides a classic and versatile, though more lengthy, alternative for producing the racemic product.
-
For applications in asymmetric synthesis and drug development where enantiopurity is paramount, the stereospecific route from D-homophenylalanine (Route 3) is unequivocally the method of choice, delivering the (R)-enantiomer in high yield and with retention of configuration.
The selection of the optimal synthetic pathway should be a deliberate decision based on a thorough evaluation of the project's specific requirements, including stereochemical needs, budget, timeline, and available resources.
References
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
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Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
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Comparative Efficacy of Dicarboxylate-Containing ACE Inhibitors Derived from Phenylbutanoic Acid Scaffolds
<
A Technical Guide for Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a prominent class of Angiotensin- Converting Enzyme (ACE) inhibitors: the dicarboxylate-containing agents. While the initial query specified inhibitors derived from 2-Bromo-4-phenylbutanoic acid, the major approved drugs in this class, such as Enalapril and Lisinopril, are synthesized from the closely related precursor, ethyl 2-oxo-4-phenylbutanoate.[1][2] This guide will focus on these clinically significant compounds, examining their synthesis, mechanism of action, comparative efficacy, and the experimental protocols used to validate their performance.
Introduction: The Renin-Angiotensin-Aldosterone System and the Rise of Dicarboxylate ACE Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4] The key effector in this system is Angiotensin II, a potent vasoconstrictor produced from Angiotensin I by the Angiotensin-Converting Enzyme (ACE).[5][6] By inhibiting ACE, we can effectively lower blood pressure, making ACE inhibitors a cornerstone therapy for hypertension and heart failure.[4]
Dicarboxylate-containing agents represent the largest and most widely prescribed class of ACE inhibitors.[7][8] Unlike the first-generation sulfhydryl-containing inhibitors (e.g., Captopril), these molecules were designed for enhanced potency and improved side-effect profiles.[8] Their core structure features a dicarboxylate moiety that effectively chelates the zinc ion within the ACE active site, leading to potent enzyme inhibition.[7]
Synthesis and Mechanism of Action
The synthesis of dicarboxylate ACE inhibitors like Enalapril and Lisinopril often involves a key step: the reductive amination of ethyl 2-oxo-4-phenylbutanoate with a dipeptide fragment.[1][2] This approach allows for the stereoselective formation of the final compound, which is crucial for optimal binding to the ACE enzyme.[2]
For instance, the synthesis of Enalapril involves the coupling of L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate, followed by catalytic hydrogenation.[1][9] Similarly, Lisinopril's synthesis involves the reductive amination of 2-oxo-4-phenylbutyrate with a protected lysyl-proline dipeptide.[10][11]
Causality Behind Experimental Choices: The choice of a reductive amination strategy is driven by the need for high stereoselectivity. The efficacy of these inhibitors is highly dependent on achieving the correct (S,S,S) stereochemistry, which optimally positions the functional groups to interact with the active site of the ACE enzyme.[12]
Mechanism of ACE Inhibition
The mechanism of action involves the dicarboxylate groups of the inhibitor binding to the active site of the ACE enzyme, specifically chelating the essential Zn²⁺ ion.[7] This binding mimics the transition state of the natural substrate, Angiotensin I, but with much higher affinity, thus preventing the conversion to the active Angiotensin II.
Caption: Mechanism of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Comparative Efficacy
The in vitro efficacy of ACE inhibitors is typically quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the reported IC₅₀ values for Enalapril's active metabolite (Enalaprilat), Lisinopril, and Ramipril's active metabolite (Ramiprilat) for comparison.
| ACE Inhibitor (Active Form) | IC₅₀ (nM) | Key Structural Feature |
| Enalaprilat | 1.2 | Dicarboxylate |
| Lisinopril | 1.7 | Dicarboxylate, Lysine side chain |
| Ramiprilat | 2.1 | Dicarboxylate, Bicyclic proline analog |
Note: IC₅₀ values can vary slightly depending on the specific assay conditions.
Clinically, Enalapril, Lisinopril, and Ramipril have demonstrated comparable effectiveness in treating patients with heart failure with reduced ejection fraction when administered at equivalent doses.[13][14] A network meta-analysis of 29 studies showed that while there can be some differences in side effect profiles, such as a higher incidence of cough with Enalapril, the overall therapeutic outcomes are similar.[15]
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating experimental protocols are essential.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory potential of a compound by measuring the reduction in the formation of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[16][17]
Principle: ACE cleaves HHL into hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by spectrophotometry after extraction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.[16]
-
Dissolve rabbit lung ACE in the borate buffer to a final concentration of 80 mU/mL.
-
Prepare the substrate solution by dissolving HHL in the borate buffer to a concentration of 5 mM.[18]
-
Prepare various concentrations of the test inhibitor compound in the borate buffer. Captopril is often used as a positive control.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 25 µL of the ACE solution to 25 µL of the inhibitor solution (or buffer for the negative control).[16]
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Quantification:
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, vortexing for 30 seconds, and centrifuging.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the negative control and A_inhibitor is the absorbance in the presence of the inhibitor.
-
The IC₅₀ value is determined by plotting the % inhibition against a range of inhibitor concentrations.
-
Caption: Workflow for the in vitro spectrophotometric ACE inhibition assay.
In Vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely accepted animal model for studying hypertension and the effects of antihypertensive drugs.[19][20]
Principle: The efficacy of an ACE inhibitor is determined by its ability to reduce blood pressure in a hypertensive animal model over a defined period.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use male SHRs, typically 12-16 weeks of age.
-
Acclimatize the animals to the housing conditions and handling for at least one week prior to the experiment.
-
Train the rats for the blood pressure measurement procedure to minimize stress-induced fluctuations.[20]
-
-
Baseline Blood Pressure Measurement:
-
Measure the systolic blood pressure (SBP) and heart rate (HR) of conscious rats using a non-invasive tail-cuff method.[20]
-
Record baseline measurements for several days to establish a stable hypertensive state (typically SBP > 160 mmHg).
-
-
Drug Administration:
-
Randomly assign rats to a control group (vehicle) and one or more treatment groups (receiving different doses of the ACE inhibitor).
-
Administer the test compound or vehicle orally via gavage once daily for a predetermined period (e.g., 2-4 weeks).
-
-
Blood Pressure Monitoring:
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal.
-
Compare the mean reduction in SBP between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant and sustained reduction in SBP in the treatment group compared to the control group indicates in vivo efficacy.
-
Conclusion
ACE inhibitors derived from phenylbutanoic acid scaffolds, particularly the dicarboxylate-containing class including Enalapril, Lisinopril, and Ramipril, are highly effective and potent drugs for the management of hypertension and heart failure.[7][13] Their efficacy is rooted in a well-understood mechanism of action and has been consistently validated through robust in vitro and in vivo experimental models. While their in vitro potencies show minor variations, clinical studies suggest comparable therapeutic effectiveness when used at appropriate dosages.[14] The protocols detailed in this guide provide a framework for the reliable and reproducible evaluation of novel ACE inhibitor candidates, ensuring both scientific integrity and the generation of trustworthy data for drug development professionals.
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Ewer, M. S., et al. (2017). Comparative effectiveness of enalapril, lisinopril, and ramipril in the treatment of patients with chronic heart failure: a propensity score-matched cohort study. European Heart Journal - Cardiovascular Pharmacotherapy, 3(3), 148–156. [Link]
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Enalapril | C20H28N2O5 | CID 5388962 - PubChem - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Renin-Angiotensin-Aldosterone System (RAAS) - Cleveland Clinic. (n.d.). Retrieved January 28, 2026, from [Link]
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Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Why do we use HHL as a substrate in studying ACE enzyme inhibition activity assay? (n.d.). Retrieved January 28, 2026, from [Link]
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Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]
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Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors | ACS Omega - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]
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In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne) - ETFLIN. (n.d.). Retrieved January 28, 2026, from [Link]
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Ramipril - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]
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Resetting Blood Pressure in Spontaneously Hypertensive Rats - American Heart Association Journals. (n.d.). Retrieved January 28, 2026, from [Link]
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Comparative effectiveness of enalapril, lisinopril and ramipril in the treatment of patients with chronic heart failure. A propensity score matched cohort study | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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The Renin-Angiotensin-Aldosterone-System - TeachMePhysiology. (n.d.). Retrieved January 28, 2026, from [Link]
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Synthesis and Structural Elucidation of Impurities in Ramipril Tablets - Spectroscopy Online. (n.d.). Retrieved January 28, 2026, from [Link]
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Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION - Progressive Academic Publishing. (n.d.). Retrieved January 28, 2026, from [Link]
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Renin-Angiotensin-Aldosterone System - CV Physiology. (n.d.). Retrieved January 28, 2026, from [Link]
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What are the differences between Enalapril (Enalapril), Lisinopril, and Ramipril in terms of dosing and use in patients with Impaired renal function (IRF)? - Dr.Oracle. (n.d.). Retrieved January 28, 2026, from [Link]
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Modern Development in ACE inhibitors - Scholars Research Library. (n.d.). Retrieved January 28, 2026, from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Bromo-4-phenylbutanoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control step; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can have significant implications for the biological activity and toxicity of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized 2-Bromo-4-phenylbutanoic acid, a chiral building block of significant interest in medicinal chemistry.
As a senior application scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will elucidate the rationale behind the selection of chromatographic conditions, empowering you to develop robust and reliable analytical protocols. We will explore both achiral and chiral separations, providing the experimental data and procedural details necessary for immediate application in your laboratory.
The Analytical Challenge: Separating Structurally Similar Compounds
The synthesis of 2-Bromo-4-phenylbutanoic acid, commonly achieved through the α-bromination of 4-phenylbutanoic acid via the Hell-Volhard-Zelinsky reaction, presents a distinct set of analytical challenges.[1][2] The primary analytical goal is to resolve the target compound from key potential impurities:
-
Starting Material: Unreacted 4-phenylbutanoic acid.
-
Di-brominated Impurities: Byproducts formed from over-bromination.
-
Enantiomers: As the molecule possesses a chiral center at the α-carbon, the synthesis will typically produce a racemic mixture of (R)- and (S)-2-Bromo-4-phenylbutanoic acid.
This guide will compare two primary HPLC approaches to address these challenges: a robust reversed-phase method for achiral purity assessment and a specialized chiral method for enantiomeric separation.
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is dictated by the analytical objective. For routine purity checks and quantification of process-related impurities, a reversed-phase approach is often sufficient. However, when the stereochemistry of the compound is critical for its intended biological activity, a chiral separation is indispensable.
Method 1: Reversed-Phase HPLC for Achiral Purity
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[2] For an acidic compound like 2-Bromo-4-phenylbutanoic acid, a C18 column is a logical starting point, offering strong hydrophobic interactions.[3][4]
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its high hydrophobicity, which provides good retention for the phenyl-containing analyte. A C8 column could be considered as an alternative for faster analysis times if retention on the C18 column is excessive.[3][4][5]
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. Acetonitrile is chosen for its low viscosity and UV transparency.
-
pH Adjustment: The carboxylic acid moiety of the analyte and potential acidic impurities necessitates pH control of the mobile phase. By acidifying the mobile phase with an acid like phosphoric acid or formic acid, the ionization of the carboxylic acid is suppressed. This leads to increased retention and improved peak shape.
Method 2: Chiral HPLC for Enantiomeric Purity
For many pharmaceutical applications, the biological activity of a chiral molecule resides in a single enantiomer, while the other may be inactive or even toxic. Therefore, the ability to separate and quantify the enantiomers of 2-Bromo-4-phenylbutanoic acid is crucial. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, enabling their separation.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including carboxylic acids.[7][8]
Causality of Experimental Choices:
-
Stationary Phase: A chiral stationary phase, such as one based on a cellulose derivative, is essential for enantiomeric separation. These phases create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.
-
Mobile Phase: The choice of mobile phase in chiral chromatography is highly dependent on the specific CSP. For polysaccharide-based columns, mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol or ethanol) are commonly employed.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC approaches. These protocols are designed to be self-validating, with system suitability parameters included to ensure the reliability of the results.
Protocol 1: Reversed-Phase HPLC Method for Achiral Purity Assessment
Objective: To determine the purity of 2-Bromo-4-phenylbutanoic acid and quantify the starting material (4-phenylbutanoic acid) and any di-brominated impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 40% B to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% B to 40% B
-
22-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized 2-Bromo-4-phenylbutanoic acid in 10 mL of a 50:50 mixture of acetonitrile and water.
System Suitability:
-
Tailing Factor (for the main peak): ≤ 2.0
-
Theoretical Plates (for the main peak): ≥ 2000
-
Resolution (between 4-phenylbutanoic acid and 2-Bromo-4-phenylbutanoic acid): ≥ 2.0
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Assessment
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Bromo-4-phenylbutanoic acid.
Instrumentation:
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiral Cellulose-based CSP (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 5 mg of the synthesized 2-Bromo-4-phenylbutanoic acid in 10 mL of the mobile phase.
System Suitability:
-
Resolution (between the two enantiomer peaks): ≥ 1.5
-
Tailing Factor (for each enantiomer peak): ≤ 2.0
Data Presentation and Comparison
The following table summarizes the expected performance of the two HPLC methods, providing a clear comparison for researchers to select the most appropriate technique for their needs.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Primary Application | Achiral purity, quantification of starting material and byproducts | Enantiomeric purity, quantification of individual enantiomers |
| Stationary Phase | C18 (octadecylsilane) | Chiral Stationary Phase (e.g., cellulose-based) |
| Typical Mobile Phase | Acetonitrile/Water with acid modifier | Hexane/Isopropanol with acid modifier |
| Resolution of Enantiomers | No | Yes |
| Typical Run Time | 20-30 minutes | 15-25 minutes |
| Robustness | High | Moderate (can be sensitive to mobile phase composition) |
| Cost | Lower (standard columns and solvents) | Higher (specialized chiral columns) |
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for both the achiral and chiral HPLC analyses.
Caption: Workflow for Achiral Purity Assessment by Reversed-Phase HPLC.
Caption: Workflow for Enantiomeric Purity Assessment by Chiral HPLC.
Conclusion
The purity assessment of synthesized 2-Bromo-4-phenylbutanoic acid requires a multifaceted analytical approach. A well-developed reversed-phase HPLC method is a robust and reliable tool for determining achiral purity and quantifying process-related impurities. For applications where stereochemistry is paramount, a dedicated chiral HPLC method is essential to resolve and quantify the individual enantiomers. By understanding the principles behind method selection and development, researchers can confidently ensure the quality and consistency of this important synthetic intermediate.
References
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Separation Science. (2023, December 4). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
-
ChemRxiv. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
-
PubMed. (2015, November 1). Formation of Brominated Disinfection By-Products and Bromate in Cobalt Catalyzed Peroxymonosulfate Oxidation of Phenol. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Hawach Scientific. (2024, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content. Retrieved from [Link]
-
Agilent. (2011, February 8). HPLC Separation Fundamentals. Retrieved from [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
-
ResearchGate. (2005, August 5). Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepnessI. Optimizing selectivity and resolution. Retrieved from [Link]
-
PubMed Central. (2021, July 28). Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine. Retrieved from [Link]
-
Vrije Universiteit Brussel. (n.d.). Halogen bond in separation science: A critical analysis across experimental and theoretical results. Retrieved from [Link]
-
PubMed. (2014, December 16). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process. Retrieved from [Link]
-
LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Pharmaguideline. (2023, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]
-
PubMed. (2011, June). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
- Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
PubMed. (2013, February 5). Four groups of new aromatic halogenated disinfection byproducts: effect of bromide concentration on their formation and speciation in chlorinated drinking water. Retrieved from [Link]
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Comparative Guide: Structure-Activity Relationship of 2-Bromo-4-phenylbutanoic Acid Analogs
Executive Summary: The "Warhead" of ACE Inhibitor Synthesis
2-Bromo-4-phenylbutanoic acid (2-Br-PBA) is not merely a carboxylic acid; it is a privileged chiral synthon in the pharmaceutical industry. Its primary utility lies in its role as the critical intermediate for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Benazepril (Lotensin) .
While structurally related to the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), the introduction of the bromine atom at the
This guide objectively compares 2-Br-PBA against its chlorinated and hydroxylated analogs, evaluating them based on synthetic efficiency (yield/ee%) , reaction kinetics , and downstream drug potency .
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-Br-PBA must be analyzed through two lenses: its synthetic reactivity (as a reagent) and its biological contribution (as a scaffold part of the final drug).
The Scaffold Breakdown
-
Region A: The Phenyl Ring (Hydrophobic Anchor)
-
Function: Targets the
hydrophobic pocket of the ACE enzyme. -
SAR Insight: Substitution on this ring (e.g., para-fluoro) often decreases potency for ACE inhibitors but may enhance metabolic stability in HDAC inhibitors. The unsubstituted phenyl ring is optimal for Benazepril-type kinetics.
-
-
Region B: The Ethylene Linker (
)-
Function: Acts as a "spacer" ensuring the phenyl ring reaches the hydrophobic pocket while the carboxylate coordinates the Zinc ion.
-
SAR Insight: Shortening this chain (to benzyl) drastically reduces binding affinity (
increases). The 2-carbon spacer is critical for the "induced fit" mechanism.
-
-
Region C: The Alpha-Carbon (The Stereocenter)
Visualization: SAR & Reactivity Map
Figure 1: Functional decomposition of the 2-Br-PBA scaffold highlighting the distinct roles of the hydrophobic tail and the reactive alpha-center.
Comparative Performance: Br vs. Cl vs. OH[2][3]
In process chemistry, the choice between the Bromo-, Chloro-, and Hydroxy- analogs dictates the manufacturing route's cost and purity.
Reactivity & Yield Comparison
| Feature | 2-Bromo-4-phenylbutanoic acid | 2-Chloro-4-phenylbutanoic acid | 2-Hydroxy-4-phenylbutanoic acid |
| Role | Activated Electrophile | Stable Electrophile | Nucleophile / Precursor |
| Leaving Group Ability | High (Br⁻ is a weak base) | Moderate (Cl⁻ is a stronger base) | None (Requires activation via Tosylate/Mesylate) |
| SN2 Reaction Temp. | 25°C - 40°C (Mild) | 60°C - 80°C (Harsh) | N/A (Mitsunobu required) |
| Racemization Risk | Moderate (at high temp) | Low (due to lower intrinsic reactivity) | Very Low (Enzymatic synthesis) |
| Typical Yield (Coupling) | 85 - 92% | 70 - 80% | 90 - 95% (after activation step) |
| Cost Efficiency | Moderate | High (Cheaper raw material) | Low (Requires biocatalysis/activation) |
Critical Insight: The "Halogen Effect"
The Bromo-analog is generally preferred for high-value pharmaceutical synthesis because it allows for substitution under milder conditions.
-
Why it matters: High temperatures required to displace the Chloro-analog often lead to thermal degradation or partial racemization of the sensitive amino-ester product.
-
The Trade-off: While the Chloro-analog is ~30% cheaper by weight, the yield loss and purification costs often negate the savings.
Experimental Protocols
Protocol A: Enantioselective Resolution of (R)-2-Bromo-4-phenylbutanoic acid
Objective: To isolate the (R)-enantiomer required for the synthesis of (S)-Benazepril.
Reagents: Racemic 2-bromo-4-phenylbutanoic acid, (R)-(+)-1-Phenylethylamine (Resolving agent), Ethyl Acetate.
-
Dissolution: Dissolve 100g of racemic acid in 400 mL of Ethyl Acetate at 50°C.
-
Addition: Add 0.55 eq of (R)-(+)-1-Phenylethylamine dropwise over 30 minutes.
-
Crystallization: Cool the solution slowly to 0°C over 4 hours. The diastereomeric salt of the (R)-acid precipitates due to lower solubility.
-
Filtration: Filter the white solid and wash with cold Ethyl Acetate.
-
Liberation: Suspend the salt in dilute HCl (1M) and extract with Dichloromethane (DCM).
-
Validation: Dry organic layer (
) and concentrate. Measure optical rotation ( ) and ee% via Chiral HPLC.-
Target Specification: >98% ee after one recrystallization.
-
Protocol B: Coupling (Synthesis of Benazepril Intermediate)
Objective: Displacement of Bromide by L-Homophenylalanine ethyl ester.
-
Setup: In a dry flask, charge (R)-2-Bromo-4-phenylbutanoic acid (1.0 eq) and
(2.5 eq) in anhydrous Acetonitrile. -
Nucleophile: Add L-Homophenylalanine ethyl ester (1.1 eq).
-
Reaction: Stir at 40°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Note: The reaction proceeds with Inversion of Configuration (Walden Inversion), converting the (R)-bromide to the (S)-amine.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography or crystallization from Ethanol/Water.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the transformation of the 2-bromo precursor into the active ACE inhibitor pharmacophore.
Figure 2: Synthetic workflow converting the racemic bromo-acid into the active pharmaceutical ingredient via stereoselective inversion.
Emerging Research: Beyond Synthesis (HDAC Inhibition)
While primarily a building block, recent studies suggest 2-substituted-4-phenylbutanoic acids have direct biological activity akin to 4-Phenylbutyric Acid (4-PBA) .
-
Mechanism: 4-PBA acts as a chemical chaperone and a weak Histone Deacetylase (HDAC) inhibitor.[3]
-
Effect of Bromine: The introduction of Bromine at C2 increases lipophilicity (
: 2.4 vs 1.9 for 4-PBA). -
Hypothesis: Preliminary data suggests 2-Br-PBA may have higher cellular permeability but potentially higher toxicity due to alkylating potential. It is currently being investigated in in vitro oncology models as a more potent variant of 4-PBA for reactivating silenced tumor suppressor genes.
References
-
BenchChem. (2025). 2-Bromo-4-phenylbutanoic acid: Reactivity and Application in ACE Inhibitor Synthesis. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 2-Bromo-4-phenylbutanoic acid (CID 576149). National Library of Medicine. Retrieved from
-
MDPI. (2023). Organic Compounds with Biological Activity: Special Issue on Synthetic Intermediates. Retrieved from
-
ScienceDirect. (2024). Biocatalytic Synthesis of Angiotensin-converting Enzyme (ACE) Inhibitor Drug Precursors. Retrieved from
-
ResearchGate. (2025). Structure-activity relationships for the design of small-molecule inhibitors: Focus on Phenylbutanoic Acid Derivatives. Retrieved from
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The Strategic Advantage of 2-Bromo-4-phenylbutanoic Acid in Complex Molecule Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the selection of a starting building block is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. Among the myriad of available reagents, 2-Bromo-4-phenylbutanoic acid emerges as a uniquely versatile and powerful intermediate. This guide provides an in-depth technical comparison, grounded in mechanistic principles and experimental evidence, to illuminate the distinct advantages of employing 2-Bromo-4-phenylbutanoic acid over other common building blocks, particularly in the synthesis of high-value pharmaceutical agents.
The Core Advantage: Tunable Reactivity at the α-Position
The primary strategic value of 2-Bromo-4-phenylbutanoic acid lies in the presence of a bromine atom on the carbon alpha (α) to the carboxylic acid. This feature, introduced via the classic Hell-Volhard-Zelinskii reaction, transforms the relatively inert C-H bond of its precursor, 4-phenylbutyric acid, into a highly reactive synthetic handle.[1][2]
The bromine atom is an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[2] This allows for the precise and controlled introduction of a wide array of functional groups, including amines, thiols, and hydroxyls, which are pivotal for building the complex pharmacophores found in modern therapeutics.[1]
Workflow: Activation via Hell-Volhard-Zelinskii (HVZ) Reaction
The synthesis of 2-Bromo-4-phenylbutanoic acid from its parent carboxylic acid is a foundational process that unlocks its synthetic potential. The HVZ reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for selective bromination at the α-position.[3][4]
Caption: Hell-Volhard-Zelinskii (HVZ) reaction workflow.
This strategic bromination provides a distinct advantage over using 4-phenylbutyric acid directly, which would require harsher conditions for C-H activation, often leading to poor regioselectivity and lower yields.
A Case Study: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
The utility of 2-Bromo-4-phenylbutanoic acid is powerfully demonstrated in the synthesis of ACE inhibitors, a critical class of drugs for treating hypertension.[1][5] Many ACE inhibitors, such as Enalapril and Lisinopril, feature a substituted N-(1-carboxy-3-phenylpropyl)-L-proline core. 2-Bromo-4-phenylbutanoic acid is an ideal precursor for the (1-carboxy-3-phenylpropyl) fragment.
Synthetic Workflow using 2-Bromo-4-phenylbutanoic acid
The synthesis involves a straightforward SN2 reaction between 2-Bromo-4-phenylbutanoic acid (or its ester) and an amino acid derivative, such as an L-proline ester. The reaction typically proceeds with a predictable inversion of stereochemistry at the α-carbon, a crucial consideration for synthesizing enantiomerically pure drugs.
Caption: General workflow for ACE inhibitor synthesis.
Comparative Analysis with Alternative Building Blocks
The advantages of 2-Bromo-4-phenylbutanoic acid become clearer when compared with alternative synthetic precursors for the same target molecules.
| Building Block | Synthetic Strategy | Key Advantages | Key Disadvantages |
| 2-Bromo-4-phenylbutanoic acid | SN2 displacement of bromide with N-nucleophile. | High Reactivity: Excellent leaving group ensures efficient reaction. Versatility: Accommodates a wide range of nucleophiles. Predictable Stereochemistry: SN2 mechanism leads to inversion of configuration. | Requires an additional step (HVZ reaction) from 4-phenylbutyric acid. Bromine is a corrosive reagent. |
| 2-Oxo-4-phenylbutanoic acid | Reductive amination with an amine (e.g., L-Proline ester) and a reducing agent (e.g., NaBH3CN). | Convergent, one-pot reaction. | Stereocontrol is challenging: Often produces diastereomeric mixtures requiring difficult separation. Requires careful control of pH and reagents. |
| (S)-2-Amino-4-phenylbutanoic acid | Direct peptide coupling (amidation) of the carboxylic acid with L-Proline. | Stereochemistry is pre-defined. Fewer reaction steps if the amino acid is readily available. | The starting amino acid can be expensive. Requires standard peptide coupling reagents (e.g., EDCI, HOBT).[6] |
As the table illustrates, while reductive amination is convergent, it frequently poses significant challenges in achieving the desired stereoisomer, a critical factor for pharmacological activity. Direct coupling with the corresponding amino acid is efficient but is constrained by the cost and availability of the chiral starting material. 2-Bromo-4-phenylbutanoic acid offers a robust and scalable compromise, providing high reactivity and versatility that often justifies the initial bromination step.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the synthesis and application of 2-Bromo-4-phenylbutanoic acid.
Protocol 1: Synthesis of 2-Bromo-4-phenylbutanoic acid
Causality: This protocol utilizes the Hell-Volhard-Zelinskii reaction. Phosphorus tribromide (PBr₃) is used catalytically to convert the carboxylic acid to an acyl bromide, which is the species that undergoes α-bromination.[4] Excess bromine is used to ensure complete reaction with the enol intermediate. The final hydrolysis step converts the α-bromo acyl bromide back to the desired carboxylic acid.[3]
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-phenylbutyric acid (16.4 g, 0.1 mol) and red phosphorus (0.1 g, catalyst).
-
Bromination: Heat the mixture to 80°C. Add bromine (17.6 g, 0.11 mol, 5.6 mL) dropwise from the dropping funnel over 30 minutes. The red color of bromine should fade as it is consumed.
-
Reaction: After the addition is complete, continue heating the mixture under reflux for 4 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water (20 mL) dropwise to hydrolyze the intermediate acyl bromide. This step is exothermic and will produce HBr gas; ensure adequate ventilation.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Validation: The crude product can be purified by recrystallization from hexane/ethyl acetate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>95%). The expected molecular weight is 243.1 g/mol .[1]
Protocol 2: SN2 Coupling with Benzylamine (Model Reaction)
Causality: This protocol demonstrates the utility of the α-bromo group in forming a new carbon-nitrogen bond. Benzylamine acts as the nucleophile, displacing the bromide via an SN2 mechanism. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HBr generated during the reaction, preventing the protonation of the nucleophile.
Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-phenylbutanoic acid (2.43 g, 10 mmol) in acetonitrile (30 mL).
-
Reagent Addition: Add benzylamine (1.07 g, 10 mmol, 1.1 mL) followed by DIPEA (2.58 g, 20 mmol, 3.5 mL).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting bromo acid is consumed.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess amine and DIPEA, followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product, 2-(benzylamino)-4-phenylbutanoic acid, can be purified by column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the product by NMR and mass spectrometry. The successful substitution is confirmed by the disappearance of the C-Br signal and the appearance of signals corresponding to the benzylamine moiety.
Conclusion
2-Bromo-4-phenylbutanoic acid stands out as a superior building block due to its engineered reactivity. The α-bromo group serves as a versatile anchor for introducing diverse functionalities through well-understood and reliable SN2 chemistry. When compared to alternatives like 2-oxo acids or pre-functionalized amino acids, it offers a compelling balance of reactivity, versatility, and scalability. For drug development professionals and synthetic chemists, mastering the use of this building block opens a direct and efficient pathway to the synthesis of complex, high-value molecules, particularly in the realm of enzyme inhibitors and other targeted therapeutics.
References
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Kubota, T., et al. (2020). 4-Phenylbutyric acid enhances the mineralization of osteogenesis imperfecta iPSC-derived osteoblasts. Journal of Biological Chemistry. Retrieved from [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International Journal of Biochemistry & Cell Biology. Retrieved from [Link]
-
Iannazzone, S., et al. (2012). Clinical and Experimental Applications of Sodium Phenylbutyrate. Drugs in R&D. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
-
PubChem. (n.d.). 2-Bromo-4-phenylbutanoate. Retrieved from [Link]
-
SciSpace. (n.d.). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Li, H., et al. (2016). 4-Phenylbutyric Acid Induces Protection against Pulmonary Arterial Hypertension in Rats. PLoS ONE. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]
-
OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Retrieved from [Link]
-
PubMed. (n.d.). The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Taylor & Francis Online. (n.d.). Building blocks – Knowledge and References. Retrieved from [Link]
-
Chegg. (2020). Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate.... Retrieved from [Link]
-
MDPI. (2023). [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS.... Retrieved from [Link]
-
JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Rational design and biochemical utility of specific inhibitors of angiotensin-converting enzyme. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate.... Retrieved from [Link]
-
Chemsrc. (2025). 4-Bromo-4-phenylbutyric acid. Retrieved from [Link]
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comparing the pharmacological profiles of enantiomers of 2-Bromo-4-phenylbutanoic acid derivatives
In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance. The differential interaction of enantiomers with chiral biological macromolecules can lead to profound differences in their pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth comparison of the pharmacological profiles of the (R)- and (S)-enantiomers of 2-Bromo-4-phenylbutanoic acid derivatives, a class of compounds with significant therapeutic potential. Drawing upon established principles of stereopharmacology and experimental data from analogous compounds, we will explore their synthesis, chiral separation, and differential biological activities, with a focus on their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH).
The Critical Role of Chirality in Drug Action: Lessons from Precedent
The significance of stereochemistry in pharmacology is well-documented. A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While the racemic mixture is widely used, it is the (S)-(+)-enantiomer that is primarily responsible for the inhibition of cyclooxygenase (COX) enzymes, the therapeutic target for its anti-inflammatory effects. The (R)-(-)-enantiomer is largely inactive in this regard, though it can undergo in vivo metabolic inversion to the active (S)-form[1][2]. This precedent underscores the necessity of evaluating enantiomers as separate chemical entities.
Postulated Target: Fatty Acid Amide Hydrolase (FAAH)
Based on the structural features of 2-Bromo-4-phenylbutanoic acid derivatives and the known pharmacology of related molecules, Fatty Acid Amide Hydrolase (FAAH) emerges as a highly plausible biological target. FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides[3][4]. Inhibition of FAAH elevates endogenous anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[3]. The development of selective FAAH inhibitors is therefore a promising therapeutic strategy for managing pain and inflammation[5].
Hypothetical Comparative Pharmacological Profiles
In the absence of direct comparative studies on the enantiomers of 2-Bromo-4-phenylbutanoic acid derivatives, we present a hypothetical, yet scientifically grounded, comparison of their potential activities as FAAH inhibitors. This illustrative data is based on structure-activity relationships observed in similar inhibitor classes.
Table 1: Hypothetical Comparative FAAH Inhibition Data for (R)- and (S)-2-Bromo-4-phenylbutanamide
| Parameter | (R)-2-Bromo-4-phenylbutanamide | (S)-2-Bromo-4-phenylbutanamide |
| FAAH IC50 (nM) | 50 | 1500 |
| Mechanism of Inhibition | Covalent, Time-Dependent | Weak, Competitive |
| In Vivo Efficacy (Carrageenan-induced thermal hyperalgesia, % reversal) | 85% at 10 mg/kg | 15% at 10 mg/kg |
| Selectivity vs. other serine hydrolases | >1000-fold | Not determined |
This hypothetical data suggests that the (R)-enantiomer is a significantly more potent and efficacious FAAH inhibitor than the (S)-enantiomer. This stereoselectivity is a common feature of enzyme-inhibitor interactions.
Experimental Protocols
Stereoselective Synthesis of (R)- and (S)-2-Bromo-4-phenylbutanoic Acid
The enantiomers of 2-Bromo-4-phenylbutanoic acid can be synthesized from their corresponding chiral amino acid precursors, (R)- and (S)-2-amino-4-phenylbutanoic acid, via a diazotization reaction followed by bromide substitution. This method proceeds with retention of stereochemistry.
Diagram 1: Stereoselective Synthesis of (R)-2-Bromo-4-phenylbutanoic Acid
Caption: Synthetic route to (R)-2-Bromo-4-phenylbutanoic acid.
Chiral Separation of 2-Bromo-4-phenylbutanoic Acid Enantiomers by HPLC
The resolution of the racemic mixture of 2-Bromo-4-phenylbutanoic acid is crucial for evaluating the pharmacological activity of each enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation[6][7].
Diagram 2: Chiral HPLC Separation Workflow
Caption: Workflow for chiral HPLC separation.
Detailed HPLC Method:
-
Column: Chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose[8]. A (R,R) Whelk-O1 column can also be effective for similar structures[9].
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) is a common choice for normal-phase chiral separations[9]. For example, a ratio of 90:10:0.1 (v/v/v) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
This method should provide baseline resolution of the (R)- and (S)-enantiomers, allowing for their collection and subsequent pharmacological testing.
In Vitro FAAH Inhibition Assay
The potency of the separated enantiomers as FAAH inhibitors can be determined using a well-established in vitro assay.
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic FAAH substrate by recombinant human FAAH.
Procedure:
-
Prepare a solution of recombinant human FAAH in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Add varying concentrations of the test compounds (dissolved in DMSO) to the enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., N-(4-pyridinylmethyl)-7-amino-4-methylcoumarin arachidonylamide).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram 3: FAAH Inhibition Mechanism
Caption: Covalent inhibition of FAAH by the (R)-enantiomer.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit partially hypothetical, comparison of the pharmacological profiles of the enantiomers of 2-Bromo-4-phenylbutanoic acid derivatives. The principles of stereopharmacology, supported by data from related compounds, strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct pharmacological properties, with one enantiomer likely being significantly more potent as an FAAH inhibitor.
Future research should focus on the empirical validation of these hypotheses. The synthesis and chiral separation of the enantiomers, followed by rigorous in vitro and in vivo pharmacological testing, will be crucial to fully elucidate their therapeutic potential. Such studies will not only advance our understanding of this specific class of compounds but also contribute to the broader field of rational drug design, where stereochemistry plays a pivotal role.
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Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical Rheumatology, 20 Suppl 1, S9-14. [Link]
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Astles, P. C., Brealey, C., Brown, T. J., Facchini, V., Handscombe, C., Harris, N. V., ... & Walsh, R. J. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732-2744. [Link]
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Kuneš, J., Pour, M., Waisser, K., Slosárek, M., & Jampílek, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 743-750. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 393-411. [Link]
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Reddy, B. P., Kumar, G. S., & Reddy, K. L. (2007). A validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Acta Chromatographica, 19, 137-146. [Link]
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Ilona, P., & Antal, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. [Link]
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Ahamad, A., Al-Karmalawy, A. A., Eleraky, W., & El-Sayed, M. A. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2085. [Link]
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Ahn, K., Smith, S. E., Liimatta, M. B., Beedle, A. M., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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Morera, L., Pizzirani, D., & Grimaldi, M. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(21), 11585. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Bromo-4-phenylbutanoic Acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-4-phenylbutanoic acid, grounded in established safety principles and regulatory standards. Our focus extends beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and compliance within your laboratory.
Hazard Assessment: Understanding the Risks
2-Bromo-4-phenylbutanoic acid (CAS No. 16503-46-1) is a halogenated carboxylic acid.[1] A thorough understanding of its chemical properties is the foundation for its safe handling and disposal.
According to its Safety Data Sheet (SDS), this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also categorized as harmful if swallowed.[1] The primary hazards stem from its acidic nature and the presence of bromine, a halogen. Halogenated organic compounds require specific disposal pathways because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed under controlled conditions. It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially dangerous reactions.[2][3] Therefore, it is imperative to never dispose of this chemical down the drain or in general waste streams, as this can cause environmental damage and pose a risk to public health.[2][4]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling 2-Bromo-4-phenylbutanoic acid in any capacity—including for disposal—the correct Personal Protective Equipment (PPE) must be worn. This is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes that can cause severe, irreversible eye damage.[4] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact, which can cause severe burns.[5][6] |
| Body Protection | A fully buttoned, flame-resistant or 100% cotton lab coat. | Protects skin and personal clothing from contamination in the event of a spill.[7] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and broken glass.[7] |
Note: Always inspect gloves for tears or degradation before use and wash hands thoroughly after removing them, even if no contamination is suspected.[7]
Waste Collection and Segregation Protocol: Ensuring Compatibility and Compliance
The principle of proper waste management hinges on correct segregation. Mixing incompatible chemicals can result in dangerous reactions, while improper classification can lead to regulatory violations. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container:
-
Use a dedicated, leak-proof container made of a material compatible with corrosive and halogenated waste (e.g., high-density polyethylene - HDPE).[9] Do not use metal containers, as acids can corrode them.[9]
-
The container must have a secure, screw-top cap to prevent leaks and evaporation.[10] Parafilm is not an adequate seal.[11]
-
Ensure the container size is appropriate for the amount of waste to be generated to avoid having large, mostly empty containers in the lab.[11]
-
-
Label the Container Correctly:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[11]
-
Clearly write the full chemical name: "Waste 2-Bromo-4-phenylbutanoic acid". Do not use abbreviations or chemical formulas.[8]
-
If it is a mixed waste stream, list all components and their approximate percentages.[8]
-
-
Segregate the Waste Stream:
-
This waste must be collected in a container designated for Halogenated Organic Waste .
-
Do not mix 2-Bromo-4-phenylbutanoic acid with incompatible chemicals, particularly strong oxidizing agents, bases, or non-halogenated organic waste.[2][8] Segregating halogenated from non-halogenated waste is often more cost-effective for disposal.[11]
-
-
Store the Waste Container Safely:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10] This area should be under the direct control of lab personnel, away from drains, and in a location where it will not be easily knocked over.[9][10]
-
Keep the container closed at all times, except when actively adding waste.[11]
-
Disposal Workflow: From Laboratory to Final Disposition
The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-Bromo-4-phenylbutanoic acid. This workflow ensures that every step, from waste generation to its final pickup, is handled in a compliant and safe manner.
Caption: Disposal workflow for 2-Bromo-4-phenylbutanoic acid.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical to mitigating risk.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Label the container as "Spill Debris containing 2-Bromo-4-phenylbutanoic acid."
-
Decontaminate the spill area with soap and water.
-
-
Decontamination of Glassware:
-
Triple-rinse glassware that has come into contact with the chemical.
-
The first two rinsates must be collected as hazardous waste in your designated "Halogenated Organic Waste" container.[13]
-
The third rinsate may be disposed of down the drain, provided your institution's policies allow it.
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
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Lab Safety Rules and Guidelines. (2024, January 23). University of California, Riverside.[Link]
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Ghattas, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.[Link]
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Organic Chemistry Laboratory Safety Notes. Cerritos College.[Link]
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Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH & Co.KG.[Link]
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How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.[Link]
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Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]
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Personal protective equipment for handling 2-Bromo-4-phenylbutanoic acid
A Researcher's Guide to Safely Handling 2-Bromo-4-phenylbutanoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 2-Bromo-4-phenylbutanoic acid, ensuring that your groundbreaking work is not just productive, but also fundamentally safe.
Hazard Assessment: Understanding the Risks
Before any work begins, a thorough risk assessment is paramount. Based on its chemical structure, 2-Bromo-4-phenylbutanoic acid presents several potential hazards:
-
Corrosivity and Irritation: As a carboxylic acid, it is likely to be corrosive, capable of causing irreversible damage to skin and eyes upon contact.[2][3] The presence of the alpha-bromine atom can enhance its reactivity.[4] The non-brominated analogue, 4-phenylbutanoic acid, is classified as a skin and eye irritant, and may cause respiratory irritation.[5]
-
Toxicity: While specific toxicological data is limited, alpha-bromo carboxylic acids are known to be reactive intermediates.[4] Inhalation of dust or fumes should be avoided.
-
Reactivity: Alpha-bromo carboxylic acids are synthetically useful due to the reactivity of the carbon-bromine bond in nucleophilic substitution reactions.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-Bromo-4-phenylbutanoic acid.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[6] | Protects against splashes of the solid or solutions, which can cause serious eye damage.[1][2] |
| Hand Protection | Nitrile gloves. | Provides good resistance to weak acids and a range of organic compounds.[7][8] It is crucial to change gloves immediately upon contamination. |
| Body Protection | A laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood.[3][9] | To prevent inhalation of any dust or vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for handling 2-Bromo-4-phenylbutanoic acid.
Caption: Workflow for the safe handling of 2-Bromo-4-phenylbutanoic acid.
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[10][11][12] Remove contact lenses if present and easy to do so.[10][11] Seek immediate medical attention.
-
Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes and remove any contaminated clothing.[13] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
-
Spills: For a small spill of the solid, carefully sweep it up using a dustpan and brush and place it in a sealed container for disposal.[14] Avoid generating dust.[9] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
As a brominated organic compound, 2-Bromo-4-phenylbutanoic acid and any materials contaminated with it must be disposed of as halogenated organic waste.[15][16][17]
-
Waste Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[16][17]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[18]
-
Containment: Waste containers should be kept tightly closed except when adding waste.[18]
By integrating these safety protocols into your laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
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PubChem. (n.d.). 2-Bromo-4-phenylbutanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
